DNA-PK-IN-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N7O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7,20-dimethyl-2,4,7,9,17,22,24-heptazapentacyclo[13.5.2.23,6.05,9.018,22]tetracosa-1(21),3(24),4,6(23),15,17,19-heptaen-8-one |
InChI |
InChI=1S/C19H21N7O/c1-12-8-16-20-9-13-6-4-3-5-7-25-17-15(24(2)19(25)27)10-21-18(23-17)22-14(12)11-26(13)16/h8-11H,3-7H2,1-2H3,(H,21,22,23) |
InChI Key |
DXOSNFFQQVJOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C3N2C=C1NC4=NC=C5C(=N4)N(CCCCC3)C(=O)N5C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DNA-PK Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "DNA-PK-IN-6" is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism of action for well-characterized DNA-dependent protein kinase (DNA-PK) inhibitors, serving as a technical reference for the class.
Introduction: DNA-PK as a Therapeutic Target
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular DNA damage response (DDR). It plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] In many cancers, there is an upregulation of DNA-PK, which contributes to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[1] By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of these treatments, making DNA-PK an attractive target for cancer therapy.
Core Mechanism of Action
The vast majority of DNA-PK inhibitors are small molecules that function as ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs). They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates essential for the NHEJ repair process.[2] This inhibition leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest, senescence, or apoptosis, particularly in cancer cells undergoing radiotherapy or chemotherapy.[1][3][4]
Quantitative Data on Representative DNA-PK Inhibitors
The potency and selectivity of DNA-PK inhibitors are critical for their therapeutic potential. The following table summarizes key quantitative data for several well-studied inhibitors.
| Inhibitor | Target | IC50 (nM) | Cellular Potency (IC50, nM) | Selectivity Notes |
| NU7441 (KU-57788) | DNA-PK | 14[5][6] | 300 (in cells)[7] | Also inhibits PI3K (5000 nM) and mTOR (1700 nM).[5][8] |
| M3814 (Nedisertib) | DNA-PK | < 3[9] | 46 (reported)[10] | Highly selective for DNA-PK.[9] |
| AZD7648 | DNA-PK | 0.6[3][4][11] | 91 (pDNA-PKcs S2056 inhibition)[12] | >100-fold selectivity against many related kinases, including PI3Ks.[3][4] |
| NU7026 | DNA-PK | 230[11] | - | - |
| CC-115 | DNA-PK / mTOR | 13 / 21[11] | 138 (PC-3 cell proliferation)[11] | Dual inhibitor of DNA-PK and mTOR.[11] |
Key Signaling Pathway: Non-Homologous End Joining (NHEJ)
The diagram below illustrates the central role of DNA-PK in the NHEJ pathway and the point of intervention for DNA-PK inhibitors.
Experimental Protocols for Characterizing DNA-PK Inhibitors
-
Objective: To determine the direct inhibitory activity of a compound on the kinase activity of purified DNA-PK enzyme.
-
Principle: This assay measures the transfer of phosphate from ATP to a specific peptide substrate by the DNA-PK enzyme. The amount of ADP produced is quantified, typically using a luminescence-based method like the ADP-Glo™ Kinase Assay.[13][14]
-
Detailed Methodology:
-
Reaction Setup: A reaction mixture is prepared containing DNA-PK kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), a DNA-PK peptide substrate, and the DNA-PK enzyme.[13]
-
Inhibitor Addition: The test compound (inhibitor) is added at various concentrations to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP. The reaction is typically incubated at room temperature for 60 minutes.[13]
-
ADP Detection: After incubation, ADP-Glo™ Reagent is added to deplete the remaining ATP.
-
Luminescence Reading: Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal. The signal is proportional to the kinase activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
-
-
Objective: To assess the effect of a DNA-PK inhibitor on the repair of DNA double-strand breaks in a cellular context.
-
Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX.[15][16] This phosphorylation event marks the site of DNA damage, and γH2AX can be visualized as distinct nuclear foci using immunofluorescence microscopy or imaging flow cytometry. Inhibition of DNA-PK leads to the persistence of these foci over time, indicating a failure to repair DSBs.[7][15]
-
Detailed Methodology:
-
Cell Treatment: Cancer cells are seeded in chamber slides or microplates and treated with the DNA-PK inhibitor at various concentrations for a defined period (e.g., 1 hour).
-
Induction of DNA Damage: DSBs are induced, typically by exposing the cells to a specific dose of ionizing radiation (e.g., 2-4 Gy).[16][17]
-
Time Course: Cells are incubated for various time points post-irradiation (e.g., 1, 4, 24 hours) to allow for DNA repair.
-
Immunostaining: Cells are fixed, permeabilized, and stained with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: Images are captured using a high-content imaging system or confocal microscope. The number of γH2AX foci per nucleus is quantified using automated image analysis software.[18]
-
Data Analysis: The persistence of γH2AX foci in inhibitor-treated cells compared to control cells at later time points indicates inhibition of DSB repair.
-
-
Objective: To determine if a DNA-PK inhibitor can enhance the cell-killing effects of ionizing radiation, a key indicator of its therapeutic potential.
-
Principle: This is a long-term cell survival assay that measures the ability of single cells to proliferate and form colonies after treatment. A reduction in colony formation in cells treated with both the inhibitor and radiation, compared to radiation alone, demonstrates radiosensitization.[19][20]
-
Detailed Methodology:
-
Cell Seeding: A known number of cells are seeded into culture dishes.
-
Inhibitor Treatment: Cells are pre-treated with the DNA-PK inhibitor for a specified duration (e.g., 24 hours).[20]
-
Irradiation: The culture dishes are exposed to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).[19]
-
Colony Formation: The media is replaced with fresh, drug-free media, and the cells are incubated for 8-21 days to allow for colony formation.[20]
-
Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells at each radiation dose is calculated and plotted to generate cell survival curves. The dose enhancement factor (DEF) is often calculated to quantify the magnitude of radiosensitization.
-
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical preclinical workflow for the evaluation of a novel DNA-PK inhibitor.
Conclusion
Inhibitors of DNA-PK represent a promising class of anti-cancer agents, primarily functioning as ATP-competitive inhibitors that block the repair of DNA double-strand breaks through the NHEJ pathway. Their mechanism of action leads to the potentiation of radiotherapy and certain chemotherapies. The characterization of these inhibitors involves a systematic evaluation of their biochemical potency, cellular activity in inhibiting DNA repair, and their ability to sensitize cancer cells to DNA-damaging agents, both in vitro and in vivo.
References
- 1. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 7. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. DNA-PK Kinase Enzyme System [promega.com]
- 15. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR - ProQuest [proquest.com]
- 20. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DNA-PK-IN-6 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Dysregulation of DNA-PK activity is implicated in cancer progression and resistance to therapy. DNA-PK-IN-6 has emerged as a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs), demonstrating significant potential as a therapeutic agent. This technical guide provides an in-depth overview of the role of this compound in the DNA damage response, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Introduction to DNA-PK and the DNA Damage Response
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The cellular response to DSBs involves a complex signaling network known as the DNA Damage Response (DDR). A key pathway in the DDR is the NHEJ pathway, which is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This is followed by the recruitment and activation of the DNA-PKcs, a serine/threonine protein kinase. Activated DNA-PKcs phosphorylates a multitude of downstream targets to facilitate the processing and ligation of the broken DNA ends, thereby restoring genomic integrity.
This compound: A Potent Inhibitor of DNA-PKcs
This compound, also referred to as compound 6 in patent literature, is a small molecule inhibitor that targets the kinase activity of DNA-PKcs. By inhibiting DNA-PKcs, this compound effectively blocks the NHEJ pathway, leading to an accumulation of unrepaired DSBs. This accumulation triggers cell cycle arrest and ultimately induces apoptosis in cancer cells, which are often more reliant on efficient DNA repair mechanisms due to their high proliferative rate and genomic instability. Furthermore, the inhibition of DNA repair by this compound can sensitize cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapeutics.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, extracted from patent WO2021197159A1.
Table 1: In Vitro Enzymatic Activity of this compound
| Target | Assay Type | IC50 (nM) |
| DNA-PK | Biochemical Kinase Assay | 1.1 |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) |
| H460 | Non-small cell lung cancer | 19 |
| HT29 | Colorectal cancer | 31 |
| SU-DHL-4 | B-cell lymphoma | 12 |
Signaling Pathway of DNA-PK Inhibition by this compound
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the mechanism of action of this compound.
Caption: this compound inhibits DNA-PKcs, blocking NHEJ and inducing apoptosis.
Experimental Protocols
DNA-PK Kinase Assay
This protocol describes the methodology to determine the in vitro inhibitory activity of this compound against DNA-PK.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate peptide (e.g., EPPLSQEAFADLWKK)
-
[γ-³²P]ATP or a suitable kinase assay kit (e.g., ADP-Glo™)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EDTA, 10% glycerol)
-
DNA-PK activation buffer (e.g., 100 µg/ml calf thymus DNA in 1X TE)
-
This compound (dissolved in DMSO)
-
96-well or 384-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
In a microplate, add the DNA-PK enzyme, DNA-PK activation buffer, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the DNA-PK substrate peptide and ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction. For radiometric assays, this can be done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For ADP-Glo™ assays, follow the manufacturer's protocol for adding the stop and detection reagents.
-
Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines the procedure to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H460, HT29, SU-DHL-4)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram provides a visual representation of a typical experimental workflow for evaluating this compound.
Caption: Workflow for the in vitro and cellular evaluation of this compound.
Conclusion
This compound is a potent and promising inhibitor of DNA-PKcs with demonstrated in vitro and cellular activity. Its ability to disrupt the NHEJ pathway and induce apoptosis in cancer cells, particularly in combination with DNA-damaging therapies, highlights its potential as a valuable tool for cancer research and drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to investigate the role of this compound in the DNA damage response and to explore its therapeutic applications.
A Deep Dive into DNA-PK Inhibition and its Impact on Non-Homologous End Joining
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Critical Role of DNA-PK in Non-Homologous End Joining
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The non-homologous end joining (NHEJ) pathway is the primary mechanism for repairing these breaks in human cells.[1][2][3][4][5] At the core of this pathway lies the DNA-dependent protein kinase (DNA-PK), a holoenzyme composed of the catalytic subunit DNA-PKcs and the Ku70/80 heterodimer.[6][7][8][9] The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates the DNA-PKcs.[4][9] DNA-PKcs, a serine/threonine protein kinase, then phosphorylates a number of downstream targets, including itself (autophosphorylation), to facilitate the processing and ligation of the broken ends, ultimately restoring the integrity of the DNA.[5][6][8]
Mechanism of Action of DNA-PK Inhibitors
DNA-PK inhibitors are small molecules designed to block the kinase activity of DNA-PKcs. By competing with ATP for binding to the catalytic site, these inhibitors prevent the phosphorylation of downstream substrates essential for the completion of NHEJ. The inhibition of DNA-PK leads to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[1][2][3] This makes DNA-PK a compelling target for cancer therapy, particularly in combination with DNA-damaging agents like ionizing radiation and certain chemotherapeutics, which induce DSBs.[8][10]
Quantitative Data on DNA-PK Inhibitors
The potency and selectivity of DNA-PK inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize key quantitative data for representative DNA-PK inhibitors, NU7441 and AZD7648.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| NU7441 | DNA-PKcs | 14 | In vitro kinase assay | [11] |
| DA-143 | DNA-PKcs | 2.5 | In vitro kinase assay | [11] |
| AZD7648 | DNA-PKcs | - | - | [10] |
| CC-115 | DNA-PK/mTOR | - | Proliferation Assay | [12][13] |
Table 1: In Vitro Potency of Representative DNA-PK Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
| Cell Line | Inhibitor | Treatment | Effect | Reference |
| Soft-tissue sarcoma cells | AZD7648 | Combination with doxorubicin or radiation | Increased DNA damage, sustained tumor regression | [10] |
| Mouse embryonic fibroblasts (MEFs) | NU7441 | Combination with ionizing radiation (1 µmol/L) | Significantly stimulated cell death | [1] |
| Uveal melanoma (UM) cells | NU7026 (10 µM) | - | Eliminated end-joining capacity | [14] |
| Castration-resistant prostate cancer (CRPC) cell lines | NU7441, CC-115 | - | Dose-dependent inhibition of proliferation | [12][13] |
Table 2: Cellular Activity of Representative DNA-PK Inhibitors. This table highlights the effects of DNA-PK inhibitors in various cancer cell lines, demonstrating their ability to sensitize cells to DNA-damaging agents and inhibit proliferation.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize DNA-PK inhibitors.
In Vitro DNA-PK Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified DNA-PKcs.
-
Reaction Setup : The kinase reaction is typically performed in a buffer containing purified DNA-PKcs, a peptide substrate (e.g., a peptide derived from a known DNA-PK substrate like p53), activating DNA (e.g., sheared calf thymus DNA), and ATP (often radiolabeled [γ-³²P]ATP).
-
Inhibitor Addition : The test compound (e.g., DNA-PK-IN-6 or a representative inhibitor) is added at various concentrations.
-
Incubation : The reaction is incubated at 30°C for a specified time (e.g., 10 minutes).
-
Termination and Detection : The reaction is stopped, and the phosphorylated peptide is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Non-Homologous End Joining (NHEJ) Assay
This cell-based assay assesses the efficiency of NHEJ repair in the presence of a DNA-PK inhibitor.
-
Plasmid-based Reporter Assay : A common method involves the use of a reporter plasmid that contains a gene (e.g., for a fluorescent protein or luciferase) interrupted by a recognition site for a restriction enzyme.
-
Transfection and DSB Induction : The plasmid is linearized by digestion with the restriction enzyme to create a DSB and then transfected into the cells of interest.
-
Inhibitor Treatment : The cells are treated with the DNA-PK inhibitor at various concentrations.
-
Repair and Reporter Expression : If the cell's NHEJ machinery successfully repairs the DSB in the plasmid, the reporter gene becomes functional, leading to the expression of the reporter protein.
-
Quantification : The level of reporter gene expression is quantified (e.g., by flow cytometry for fluorescent proteins or a luminometer for luciferase). A decrease in reporter expression in inhibitor-treated cells compared to control cells indicates inhibition of NHEJ.
Western Blot Analysis for DNA Damage Markers
This technique is used to detect the phosphorylation of key proteins in the DNA damage response pathway, such as histone H2AX (γH2AX) and DNA-PKcs itself.
-
Cell Treatment : Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or a chemotherapeutic drug) in the presence or absence of the DNA-PK inhibitor.
-
Protein Extraction : After treatment, total cellular protein is extracted.
-
SDS-PAGE and Transfer : Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-DNA-PKcs Ser2056 or anti-γH2AX Ser139) and a loading control (e.g., anti-β-actin).
-
Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction that can be detected on X-ray film or with a digital imager. An increase in the levels of these phosphoproteins indicates the activation of the DNA damage response, and the inhibition of their phosphorylation by a compound demonstrates its on-target effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the DNA-PK signaling pathway and a typical experimental workflow for evaluating a DNA-PK inhibitor.
Caption: DNA-PK signaling pathway in non-homologous end joining.
Caption: Experimental workflow for evaluating a DNA-PK inhibitor.
References
- 1. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks. [vivo.weill.cornell.edu]
- 3. oncotarget.com [oncotarget.com]
- 4. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PKcs - Wikipedia [en.wikipedia.org]
- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 9. Structural insights into the role of DNA-PK as a master regulator in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased Non-Homologous End Joining Makes DNA-PK a Promising Target for Therapeutic Intervention in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Intracellular Journey of DNA-PK Inhibitors: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Its central role in maintaining genomic integrity has made it a compelling target for cancer therapy, with numerous small molecule inhibitors being developed to sensitize tumor cells to radiation and chemotherapy. A key determinant of the efficacy of these inhibitors is their ability to reach their intracellular target. This technical guide provides an in-depth overview of the anticipated cellular uptake and distribution of DNA-PK inhibitors, exemplified by the conceptual molecule "DNA-PK-IN-6". Due to the absence of specific published data for a compound with this exact designation, this guide will focus on the general principles and established methodologies for characterizing the intracellular pharmacokinetics of small molecule kinase inhibitors that target nuclear proteins.
Expected Cellular Uptake and Distribution of a DNA-PK Inhibitor
Small molecule inhibitors designed to target intracellular proteins must first traverse the cell membrane to reach their site of action. For an inhibitor of DNA-PK, the ultimate destination is the cell nucleus, where DNA-PK is predominantly localized, although cytoplasmic pools of DNA-PK have also been reported.[1][2] The journey of a molecule like this compound from the extracellular space to the nuclear chromatin is governed by a combination of its physicochemical properties and cellular transport mechanisms.
Passive diffusion is a primary mechanism for the cellular uptake of many small molecule drugs. This process is driven by the concentration gradient across the cell membrane and is favored by properties such as lipophilicity, small size, and neutral charge at physiological pH. However, active transport mechanisms, involving uptake and efflux transporters, can also significantly influence the intracellular concentration of a compound. Once inside the cell, the inhibitor must then navigate the cytoplasm and cross the nuclear envelope to engage with DNA-PK. Nuclear import of small molecules can occur through passive diffusion across the nuclear pore complexes for smaller molecules, or potentially through interactions with nuclear import machinery.
The subcellular distribution of a DNA-PK inhibitor is not expected to be uniform. The molecule will likely partition between different cellular compartments, including the cytoplasm, nucleus, and various organelles, based on its chemical properties. Binding to its target, DNA-PK, will lead to accumulation in the nucleus. Non-specific binding to other cellular components, such as lipids and proteins, can also influence its distribution and the fraction of unbound, pharmacologically active drug.
Quantitative Analysis of Cellular Uptake and Distribution
A variety of experimental techniques can be employed to quantify the cellular uptake and determine the subcellular distribution of small molecule inhibitors. The choice of method depends on the specific research question, the properties of the inhibitor, and the available instrumentation.
| Parameter | Experimental Technique | Principle | Key Considerations |
| Total Cellular Uptake | Liquid Chromatography-Mass Spectrometry (LC-MS) | Cells are incubated with the inhibitor, washed, and then lysed. The concentration of the inhibitor in the cell lysate is quantified by LC-MS.[3][4] | Requires a sensitive and specific analytical method. Proper washing steps are crucial to remove extracellular compound. |
| Radioligand Binding Assay | A radiolabeled version of the inhibitor is used. After incubation and washing, the amount of radioactivity inside the cells is measured.[5] | Requires synthesis of a radiolabeled compound. High sensitivity. | |
| Fluorescence Microscopy/Spectroscopy | A fluorescently labeled inhibitor or an inhibitor with intrinsic fluorescence is used. Cellular fluorescence is quantified. | Can provide spatial information but may be less quantitative than LC-MS. Photobleaching can be an issue. | |
| Subcellular Distribution | Subcellular Fractionation followed by LC-MS | Cells are lysed and fractionated into nuclear, cytoplasmic, and other organellar components by differential centrifugation. The inhibitor concentration in each fraction is measured by LC-MS.[1] | Purity of the subcellular fractions is critical and should be validated using marker proteins. |
| Confocal Fluorescence Microscopy | A fluorescently labeled inhibitor is visualized in living or fixed cells to determine its localization. | Provides high-resolution spatial information. Co-localization with organelle-specific dyes can confirm distribution. | |
| Autoradiography | Cells are treated with a radiolabeled inhibitor, fixed, and overlaid with a photographic emulsion to visualize the distribution of the compound. | High sensitivity and spatial resolution. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key experiments to characterize the cellular uptake and distribution of a DNA-PK inhibitor.
Protocol 1: Quantification of Total Cellular Uptake by LC-MS
-
Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.
-
Compound Treatment: On the day of the assay, aspirate the growth medium and replace it with fresh medium containing the desired concentration of the DNA-PK inhibitor. Incubate the cells for a defined period (e.g., 1, 4, 24 hours) at 37°C.
-
Cell Washing: To remove extracellular compound, rapidly wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: Lyse the cells by adding a suitable solvent (e.g., methanol or acetonitrile) to each well.[6] Scrape the cells and collect the lysate. The extraction efficiency of the solvent should be predetermined.[6][7]
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant for analysis.
-
LC-MS Analysis: Quantify the concentration of the inhibitor in the supernatant using a validated LC-MS/MS method. A standard curve of the compound in the lysis buffer should be prepared to allow for accurate quantification.
-
Data Normalization: The intracellular concentration is typically normalized to the cell number or total protein content of the well.
Protocol 2: Determination of Subcellular Distribution by Confocal Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Compound Treatment: Treat the cells with a fluorescently labeled version of the DNA-PK inhibitor for the desired time at 37°C.
-
Nuclear and Organelle Staining (Optional): To visualize the nucleus and other organelles, cells can be co-stained with specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker for mitochondria).
-
Cell Fixation (Optional): For endpoint assays, cells can be fixed with 4% paraformaldehyde in PBS.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for the inhibitor's fluorophore and any co-stains.
-
Image Analysis: Analyze the images to determine the spatial distribution of the fluorescent signal within the cell. Co-localization analysis with organelle markers can provide quantitative information on subcellular partitioning.
Signaling Pathways and Experimental Workflows
Understanding the signaling context in which a DNA-PK inhibitor acts is crucial for interpreting its biological effects. DNA-PK is a key node in the DNA damage response (DDR).
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
Upon the induction of a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends. This recruits the catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme.[8][9] DNA-PK then autophosphorylates and phosphorylates other downstream targets, including itself and other repair factors, to facilitate the ligation of the broken ends.[10] Inhibition of DNA-PK's kinase activity by a small molecule inhibitor would block this signaling cascade, preventing the completion of NHEJ and leading to the persistence of DNA damage.
Caption: DNA-PK signaling pathway in NHEJ and its inhibition.
Experimental Workflow for Cellular Uptake Analysis
The following diagram illustrates a typical workflow for quantifying the cellular uptake of a small molecule inhibitor.
Caption: A generalized workflow for measuring cellular uptake of an inhibitor.
Conclusion
Characterizing the cellular uptake and subcellular distribution of DNA-PK inhibitors is a critical step in their preclinical development. While specific data for a molecule termed "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for such investigations. By employing a combination of quantitative techniques like LC-MS and qualitative methods such as confocal microscopy, researchers can gain a comprehensive understanding of how these inhibitors reach their nuclear target, which is essential for optimizing their therapeutic potential. This knowledge is paramount for designing more effective cancer therapies that leverage the inhibition of DNA repair pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 9. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Mechanistic Impact of DNA-PK-IN-6 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA-dependent protein kinase (DNA-PK) plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks (DSBs). As a critical guardian of genomic integrity, DNA-PK is also intricately linked to cell cycle regulation. Its inhibition presents a promising strategy in oncology, particularly in sensitizing cancer cells to DNA-damaging therapies. This technical guide provides an in-depth analysis of the effects of DNA-PK-IN-6, a potent DNA-PK inhibitor, on cell cycle progression. While specific peer-reviewed data on this compound is emerging and primarily found within patent literature, this document synthesizes the available information and supplements it with data from well-characterized DNA-PK inhibitors to provide a comprehensive overview for research and drug development professionals.
Introduction to DNA-PK and its Role in the Cell Cycle
The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a serine/threonine protein kinase that, in conjunction with the Ku70/80 heterodimer, forms the active DNA-PK holoenzyme.[1][2] This complex is rapidly recruited to DNA double-strand breaks, where it initiates the NHEJ repair cascade.[1][2] Beyond its canonical role in DNA repair, DNA-PK activity is modulated throughout the cell cycle, with low levels in the G1 phase and a significant increase in the S and G2 phases. This cell cycle-dependent activity underscores its importance in coordinating DNA repair with cell division.
Inhibition of DNA-PK disrupts the repair of DSBs, leading to the accumulation of DNA damage. This damage accumulation can trigger cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to halt cell cycle progression and allow time for repair. If the damage is irreparable, prolonged cell cycle arrest can lead to cellular senescence or apoptosis.
This compound: A Potent Inhibitor of DNA-PK
This compound is a potent and specific inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[3][4] Its mechanism of action involves the inhibition of DNA-PKcs kinase activity, which in turn blocks the NHEJ pathway for DNA repair.[3] This leads to an accumulation of DNA damage within the cell, ultimately triggering apoptotic pathways. Information from patent literature identifies this compound as compound 6 in patent WO2021197159A1.[3][4] While extensive quantitative data on its specific effects on cell cycle progression are not yet widely available in peer-reviewed publications, its potent inhibitory nature suggests effects consistent with other well-studied DNA-PK inhibitors.
Quantitative Data on the Effects of DNA-PK Inhibitors on Cell Cycle Progression
To illustrate the expected impact of this compound, this section presents quantitative data from studies on other potent DNA-PK inhibitors, such as AZD7648 and NU7441.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle Distribution | Reference |
| AZD7648 | LAMA-84 (CML) | IC25 | 24 hours | 1.3-fold increase in G0/G1 phase | [5] |
| HEL (AML) | IC25 | 24 hours | 1.7-fold increase in G0/G1 phase | [5] | |
| KG-1 (AML) | IC25 | 48 hours | 2-fold increase in G0/G1 phase | [5] | |
| NU7441 | SUNE-1 (Nasopharyngeal Carcinoma) | 2 µM (+ 5 Gy IR) | 8, 16, 24 hours | Prolonged G2/M arrest | |
| CC-115 | HSC4 (HNSCC) | 0.5, 1, 2 µM (+ 2 Gy IR) | 24 hours | G2/M arrest | [6] |
| CAL33 (HNSCC) | 0.5, 1, 2 µM (+ 2 Gy IR) | 24 hours | G2/M arrest | [6] |
Table 1: Summary of quantitative data on the effects of various DNA-PK inhibitors on cell cycle progression in different cancer cell lines. CML: Chronic Myeloid Leukemia; AML: Acute Myeloid Leukemia; HNSCC: Head and Neck Squamous Cell Carcinoma; IR: Ionizing Radiation.
Signaling Pathways and Experimental Workflows
DNA-PK's Role in the G2/M DNA Damage Checkpoint
Upon DNA damage, sensor kinases like ATM, ATR, and DNA-PK are activated.[7] These kinases initiate a signaling cascade that leads to the activation of downstream effector kinases, such as CHK1 and CHK2.[8] These effectors, in turn, phosphorylate and inactivate CDC25 phosphatases, which are required for the activation of the Cyclin B-CDK1 complex that drives mitotic entry.[1] Inhibition of DNA-PK, particularly in combination with DNA damaging agents, can disrupt this pathway, leading to a sustained G2/M arrest.
Experimental Workflow for Assessing Cell Cycle Effects
The following diagram outlines a typical workflow for investigating the impact of a DNA-PK inhibitor like this compound on cell cycle progression.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted for the analysis of DNA content using propidium iodide (PI) staining.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound at desired concentrations for the specified duration. Include a vehicle-treated control.
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol outlines the detection of key cell cycle proteins by western blot.
Reagents and Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control like GAPDH.
Conclusion
This compound, as a potent inhibitor of DNA-PK, is expected to significantly impact cell cycle progression, primarily by inducing G0/G1 or G2/M arrest, especially in the context of concurrent DNA damage. The provided data on analogous compounds, along with detailed experimental protocols and pathway diagrams, offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of DNA-PK inhibition. As more specific data for this compound becomes publicly available, the understanding of its precise effects will be further refined.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2711810-41-0|DC Chemicals [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rcsb.org [rcsb.org]
- 8. medchemexpress.com [medchemexpress.com]
The Core of Apoptosis: A Technical Guide to DNA-PK Inhibitor-Induced Cell Death
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancer cells, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies.[1] The inhibition of DNA-PK, therefore, presents a promising strategy to enhance the efficacy of these treatments. DNA-PK inhibitors, such as AZD7648, prevent the repair of DSBs, leading to an accumulation of DNA damage that can trigger programmed cell death, or apoptosis.[2][3] This guide provides an in-depth overview of the apoptotic pathways induced by DNA-PK inhibition, with a focus on the molecular mechanisms, experimental evaluation, and quantitative data derived from studies of the representative inhibitor, AZD7648.
Core Mechanism of Action
The primary mechanism by which DNA-PK inhibitors like AZD7648 induce apoptosis is by preventing the repair of DNA double-strand breaks. When used in combination with DNA-damaging agents like ionizing radiation (IR) or chemotherapeutics such as doxorubicin, AZD7648 enhances their cytotoxic effects.[2][3] This leads to overwhelming genomic instability, which in turn activates cell death pathways.[2] The process can be broadly summarized as follows:
-
Induction of DNA Double-Strand Breaks: Exogenous agents like IR or doxorubicin create DSBs in the DNA of cancer cells.
-
Inhibition of DNA Repair: AZD7648 binds to and inhibits the catalytic subunit of DNA-PK (DNA-PKcs), preventing the NHEJ pathway from repairing these breaks.[1]
-
Accumulation of DNA Damage: Unrepaired DSBs lead to the accumulation of genomic damage. A key marker of this is the phosphorylation of the histone variant H2AX, forming γH2AX.[4]
-
Cell Cycle Arrest: The cell's DNA damage response (DDR) is activated, often leading to cell cycle arrest, typically at the G2/M phase, to allow time for repair.[5][6]
-
Induction of Apoptosis: When the DNA damage is too extensive to be repaired, the cell is triggered to undergo apoptosis. This is often mediated by the activation of a cascade of enzymes called caspases and is characterized by the cleavage of specific cellular proteins, such as poly(ADP-ribose) polymerase-1 (PARP-1).[4]
Quantitative Data on AZD7648-Induced Apoptosis
The pro-apoptotic effects of AZD7648 have been quantified in various cancer cell lines, often in combination with other anti-cancer agents.
| Cell Line | Combination Agent | AZD7648 Concentration | Apoptosis (% of cells) | Reference |
| Soft-Tissue Sarcoma (STS) cell lines | Doxorubicin (0-10 µmol/L) | 3 µmol/L | Increased levels of apoptosis compared with each treatment alone.[7] | [7] |
| IB136 (STS cell line) | Doxorubicin (0-10 µmol/L) | 6 µmol/L | Increased levels of apoptosis compared with each treatment alone.[7] | [7] |
| LAMA-84 (CML) | Single agent | IC50 concentration | Induction of apoptosis.[5] | [5] |
| HEL (AML) | Single agent | IC50 concentration | Induction of apoptosis.[5] | [5] |
| KG-1 (AML) | Single agent | IC50 concentration | Induction of apoptosis.[5] | [5] |
Table 1: Quantitative Analysis of Apoptosis Induced by AZD7648 in Cancer Cell Lines.
Experimental Protocols
Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based method to detect and quantify apoptosis.[8][9]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with AZD7648 alone or in combination with a DNA-damaging agent for the desired time period (e.g., 72 hours).[7]
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine with the supernatant to include any floating apoptotic cells.[9]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[10]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.[7][9]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[7] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as cleaved PARP-1 and γH2AX.[4]
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[5]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-cleaved PARP-1, anti-γH2AX, anti-p-DNA-PKcs) overnight at 4°C.[4][6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]
Signaling Pathways and Visualizations
AZD7648-Induced Apoptosis Signaling Pathway
The following diagram illustrates the signaling cascade initiated by DNA damage in the presence of AZD7648, leading to apoptosis.
Caption: AZD7648-induced apoptosis pathway.
Experimental Workflow for Apoptosis Detection
The following diagram outlines the workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.
Caption: Workflow for apoptosis detection.
Conclusion
Inhibition of DNA-PK by potent and selective inhibitors like AZD7648 represents a promising therapeutic strategy to induce apoptosis in cancer cells, particularly in combination with DNA-damaging agents. The mechanism hinges on the prevention of DNA double-strand break repair, leading to catastrophic genomic damage and the activation of programmed cell death. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate and understand the pro-apoptotic effects of this class of inhibitors. While specific data for DNA-PK-IN-6 is limited in the public domain, the principles and methodologies described herein, using AZD7648 as a well-documented exemplar, are foundational to the continued exploration of DNA-PK inhibitors in oncology.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Methodological & Application
In Vitro Assay Protocols for the DNA-PK Inhibitor DNA-PK-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of DNA-PK inhibitors, with a focus on DNA-PK-IN-6. The following sections describe the principles of common assay formats, provide step-by-step experimental procedures, and summarize key quantitative data.
Introduction to DNA-PK and its Inhibition
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). DNA-PK is composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku70/80, which recognizes and binds to broken DNA ends. The inhibition of DNA-PK is a promising therapeutic strategy, particularly in oncology, to enhance the efficacy of radiotherapy and DNA-damaging chemotherapies. This compound is a chemical compound designed to inhibit the kinase activity of DNA-PK.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro assays of DNA-PK inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Assay Type | Parameter | Typical Value Range for Potent Inhibitors |
| Biochemical Kinase Assay | IC50 (nM) | 1 - 100 |
| Cell-Based DNA Repair Assay | EC50 (nM) | 10 - 500 |
| Radiosensitization Assay | Sensitizer Enhancement Ratio (SER) | > 1.5 |
Experimental Protocols
This section provides detailed protocols for two common in vitro assays to determine the inhibitory activity of compounds like this compound against DNA-PK.
ADP-Glo™ Luminescent Kinase Assay
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
DNA-PK Kinase Enzyme System (containing DNA-PK enzyme, substrate peptide, and reaction buffer)[1][2]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[1][3]
-
This compound or other test compounds
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x test compound dilution to the wells of the assay plate.
-
Add 2.5 µL of 4x DNA-PK enzyme to the wells.
-
Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP/DNA solution.
-
The final reaction volume will be 10 µL.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: ADP-Glo™ Kinase Assay Workflow.
Radiometric Filter Binding Assay
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a peptide substrate.
Materials:
-
DNA-PK enzyme
-
Peptide substrate (e.g., EPPLSQEAFADLWKK)[4]
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 75 mM KCl)[5]
-
This compound or other test compounds
-
Phosphoric acid
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation counter
-
Microcentrifuge tubes
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent and then dilute in kinase buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase buffer, DNA-PK enzyme, peptide substrate, and the test compound.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiate Reaction: Start the reaction by adding [γ-³³P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Counting: Place the dried filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of incorporated radioactivity for each compound concentration and calculate the percent inhibition and IC50 value.
Caption: Radiometric Filter Binding Assay Workflow.
DNA-PK Signaling Pathway in NHEJ
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining pathway for DNA double-strand break repair.
Caption: Role of DNA-PK in the NHEJ Pathway.
References
Application Notes: Utilizing DNA-PK Inhibitors for the Study of DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Note: While the prompt specified DNA-PK-IN-6, publicly available information, quantitative data, and established protocols for this specific inhibitor are limited. Therefore, these application notes utilize data and protocols from well-characterized, potent, and selective DNA-PK inhibitors such as AZD7648, NU7441, and Nedisertib (M3814) to provide a comprehensive guide for studying DNA repair mechanisms. The principles and methodologies described are broadly applicable to other potent DNA-PK inhibitors.
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs. The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. Upon a DSB, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates a variety of downstream targets to facilitate DNA repair and signal the presence of DNA damage.
Given its central role in DNA repair, the inhibition of DNA-PK has emerged as a promising therapeutic strategy, particularly in oncology. Small molecule inhibitors of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. For researchers, these inhibitors are invaluable tools to dissect the intricacies of the DNA damage response (DDR), explore synthetic lethality relationships, and identify new therapeutic opportunities.
Mechanism of Action of DNA-PK Inhibitors
The DNA-PK inhibitors highlighted in these notes are ATP-competitive inhibitors that bind to the kinase domain of DNA-PKcs. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrates, effectively blocking the NHEJ pathway. This inhibition leads to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest, senescence, or apoptosis.
Key Applications in DNA Repair Research
-
Potentiation of DNA-damaging agents: Investigating the synergistic effects of DNA-PK inhibitors with ionizing radiation (IR) or chemotherapeutic drugs that induce DSBs (e.g., doxorubicin, etoposide).
-
Induction of synthetic lethality: Exploring the selective killing of cancer cells with deficiencies in other DNA repair pathways (e.g., homologous recombination) by inhibiting DNA-PK.
-
Elucidation of the NHEJ pathway: Studying the specific roles of DNA-PK in the recruitment and activation of other NHEJ factors.
-
Investigation of drug resistance: Understanding how DNA-PK activity contributes to resistance to cancer therapies and how its inhibition can overcome this resistance.
Quantitative Data of Selected DNA-PK Inhibitors
The following table summarizes key quantitative data for several well-characterized DNA-PK inhibitors, providing a basis for experimental design and comparison.
| Inhibitor | Target | IC50 (in vitro/biochemical) | Cell-based Potency (IC50) | Selectivity | Reference |
| AZD7648 | DNA-PK | 0.6 nM | 92 nM (in A549 cells for pDNA-PK S2056 inhibition) | >100-fold selective against 396 other kinases, including PI3Ks, ATM, and ATR. | [1][2][3][4] |
| NU7441 (KU-57788) | DNA-PK | 14 nM | 0.20 - 0.25 µM (for inhibition of DNA-PK autophosphorylation in various breast cancer cell lines) | Also inhibits PI3K (IC50 = 5.0 µM) and mTOR (IC50 = 1.7 µM). | [5][6][7] |
| Nedisertib (M3814) | DNA-PK | < 3 nM | Not explicitly stated, but potent in sensitizing multiple cancer cell lines to IR. | Highly selective for DNA-PK. | [8][9][10][11] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study DNA repair mechanisms using a DNA-PK inhibitor.
Protocol 1: In Vitro DNA-PK Kinase Assay
This assay directly measures the enzymatic activity of purified DNA-PK and the inhibitory potential of a compound.
Materials:
-
Purified human DNA-PK enzyme system (containing DNA-PKcs and Ku70/80)
-
DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)
-
ATP
-
DNA-PK inhibitor (e.g., AZD7648)
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader for luminescence
Procedure:
-
Prepare serial dilutions of the DNA-PK inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase reaction buffer, purified DNA-PK enzyme, and the DNA-PK inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for DNA-PK Autophosphorylation and Downstream Signaling
This protocol assesses the in-cell activity of a DNA-PK inhibitor by measuring the phosphorylation status of DNA-PKcs (a marker of its activation) and downstream DNA damage response proteins.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
DNA-PK inhibitor
-
DNA-damaging agent (e.g., ionizing radiation, etoposide)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-DNA-PKcs, anti-γH2AX (phospho-Histone H2A.X Ser139), anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the DNA-PK inhibitor for 1-2 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy) or treating with a chemical agent (e.g., 10 µM etoposide) for a specified time (e.g., 1 hour).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX)
This assay visualizes the formation of DNA damage foci in the nucleus, which is a hallmark of the DNA damage response. Inhibition of DNA repair by a DNA-PK inhibitor is expected to lead to the persistence of these foci.
Materials:
-
Cells grown on glass coverslips
-
DNA-PK inhibitor
-
DNA-damaging agent (e.g., ionizing radiation)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with the DNA-PK inhibitor and induce DNA damage as described in Protocol 2.
-
At various time points after damage induction (e.g., 1, 4, 24 hours), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number and intensity of foci per cell to assess the extent of DNA damage and repair.
Protocol 4: Cell Viability/Clonogenic Survival Assay
This assay determines the long-term effect of the DNA-PK inhibitor, alone or in combination with a DNA-damaging agent, on the ability of single cells to form colonies.
Materials:
-
Cancer cell line
-
DNA-PK inhibitor
-
DNA-damaging agent (e.g., ionizing radiation)
-
Complete cell culture medium
-
Crystal violet staining solution
Procedure:
-
Prepare a single-cell suspension of the cancer cells and count them.
-
Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Allow the cells to attach for a few hours.
-
Treat the cells with the DNA-PK inhibitor for a specified duration (e.g., 24 hours).
-
For combination treatments, expose the cells to a DNA-damaging agent during the inhibitor treatment period.
-
Remove the treatment medium, wash the cells, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain them with crystal violet solution.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Caption: DNA-PK signaling in the NHEJ pathway and the point of inhibition.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of DNA-PK inhibition in studying DNA repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. nedisertib - My Cancer Genome [mycancergenome.org]
- 10. axonmedchem.com [axonmedchem.com]
- 11. M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA-PK Inhibitor Dosage in Animal Studies
Disclaimer: Initial searches for a specific compound designated "DNA-PK-IN-6" did not yield any results in the public domain. The following application notes and protocols are based on data from well-characterized, potent, and selective DNA-PK inhibitors currently or previously in preclinical and clinical development, such as Peposertib (M3814), AZD7648, and VX-984 (M9831). These examples are intended to provide a representative framework for researchers, scientists, and drug development professionals.
Introduction to DNA-PK Inhibition in Oncology
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] In many cancers, the upregulation of DNA-PK can lead to resistance to DNA-damaging therapies like radiotherapy and certain chemotherapies.[3] Inhibiting DNA-PK is a promising strategy to sensitize tumor cells to these treatments, thereby enhancing their efficacy.[1][4] Several small molecule inhibitors of DNA-PK are in various stages of development, demonstrating significant potential in preclinical animal models.[1]
Preclinical Pharmacokinetics and Formulation
The successful in vivo application of DNA-PK inhibitors is highly dependent on their pharmacokinetic (PK) properties and appropriate formulation. Many early-generation inhibitors were limited by poor solubility and metabolic instability, leading to a short in vivo half-life.[3] More recent compounds have overcome many of these liabilities.
Formulation Examples for Oral Administration:
-
Peposertib (M3814): Formulated in a vehicle containing 0.5% Methocel, 0.25% Tween20, and 300 mmol/L sodium citrate buffer at a pH of 2.5 for oral administration.[5][6]
-
AZD7648: Formulated in 10% v/v DMSO in 30% w/v Kleptose (HP-β-CD) in sterile water for oral dosing.[7]
-
VX-984 (M9831): Dissolved in 5% methylcellulose for delivery by oral gavage.[8]
In Vivo Dosing and Administration of Representative DNA-PK Inhibitors
The dosage and administration schedule for DNA-PK inhibitors in animal studies can vary significantly based on the specific compound, the animal model, and the therapeutic combination being tested. The following tables summarize dosing regimens from published preclinical studies.
Table 1: Dosing of AZD7648 in Mouse Models
| Animal Model | Combination Agent | AZD7648 Dose & Schedule | Administration Route | Reference |
| Ovarian Cancer PDX | Pegylated Liposomal Doxorubicin (PLD) | 37.5 mg/kg, twice daily (5 days on / 2 days off) | Oral | [7] |
| Ovarian Cancer PDX | Olaparib | 37.5 mg/kg, twice daily (5 days on / 2 days off) | Oral | [7] |
| MC38 Syngeneic Model | Radiotherapy (2Gy x 5) | 75 mg/kg, once daily | Oral | [9] |
Table 2: Dosing of Peposertib (M3814) in Mouse Models
| Animal Model | Combination Agent | Peposertib Dose & Schedule | Administration Route | Reference |
| Synovial Sarcoma Xenograft (SYO-1) | Pegylated Liposomal Doxorubicin (PLD) | 50 mg/kg QD, 100 mg/kg QD, or 100 mg/kg BID (4 days/week) | Oral | [5] |
| Triple-Negative Breast Cancer Xenograft (MDA-MB-231, MX-1) | Pegylated Liposomal Doxorubicin (PLD) | Not specified, but used in combination | Oral | [6] |
| Human Cancer Xenografts | Fractionated Radiotherapy | Not specified, but led to complete tumor regression | Oral | [4][10] |
Table 3: Dosing of VX-984 (M9831) in Mouse Models
| Animal Model | Combination Agent | VX-984 Dose & Schedule | Administration Route | Reference |
| Glioblastoma Orthotopic Xenograft (U251, NSC11) | Radiotherapy (3Gy x 3) | Administered 0.5h before and 4h after each radiation dose | Oral | [8] |
Experimental Protocols
Protocol 1: Evaluation of a DNA-PK Inhibitor in Combination with Radiotherapy in a Xenograft Model
This protocol provides a general framework for assessing the radiosensitizing effects of a DNA-PK inhibitor.
1. Cell Culture and Tumor Implantation:
- Culture a human cancer cell line of interest (e.g., MC38 colorectal adenocarcinoma) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject an appropriate number of cells (e.g., 5 x 10^5 to 1 x 10^7) into the flank of immunocompromised mice (e.g., SCID or nude mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth using caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined average size (e.g., 150-250 mm³), randomize mice into treatment groups (e.g., Vehicle, DNA-PK inhibitor alone, Radiotherapy alone, Combination).
3. Drug Formulation and Administration:
- Prepare the DNA-PK inhibitor formulation as described (e.g., AZD7648 in 10% DMSO/30% Kleptose).
- Administer the inhibitor via oral gavage at the determined dose and schedule (e.g., 75 mg/kg, once daily).[9]
4. Radiotherapy Administration:
- Administer the DNA-PK inhibitor 1-2 hours prior to irradiation to ensure peak plasma concentration coincides with radiation delivery.[9]
- Anesthetize mice and shield non-tumor areas.
- Deliver a fractionated dose of radiation (e.g., 2 Gy daily for 5 consecutive days) to the tumor using a dedicated animal irradiator.[9]
5. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the study endpoint (defined by tumor volume limits or a set time point), euthanize mice and harvest tumors for pharmacodynamic analysis (e.g., Western blot for pDNA-PK, γH2AX).
- Analyze data for tumor growth inhibition and potential survival benefits.
Protocol 2: Evaluation of a DNA-PK Inhibitor with a Chemotherapeutic Agent in a Patient-Derived Xenograft (PDX) Model
This protocol outlines the use of a DNA-PK inhibitor with chemotherapy in a more clinically relevant PDX model.
1. PDX Model Establishment:
- Implant patient-derived tumor fragments subcutaneously into immunocompromised mice (e.g., NOD-SCID).
- Allow tumors to establish and expand.
2. Randomization and Treatment Groups:
- Once tumors reach the target volume (e.g., ~280 mm³), randomize mice into groups: Vehicle, DNA-PK inhibitor alone, Chemotherapy alone (e.g., PLD), Combination.[7]
3. Drug Formulation and Administration:
- DNA-PK Inhibitor: Prepare and administer orally as per the desired schedule (e.g., AZD7648 at 37.5 mg/kg, twice daily, 5 days on/2 off).[7]
- Chemotherapy: Prepare the chemotherapeutic agent according to specifications. For example, dilute PLD in saline and administer intravenously (e.g., 2.5 mg/kg, weekly).[7]
- Timing: Administer the chemotherapy agent approximately 2 hours after the morning dose of the DNA-PK inhibitor.[7]
4. Monitoring and Endpoint Analysis:
- Measure tumor volume and body weight regularly.
- Monitor for any signs of toxicity.
- The study can be continued for a fixed duration (e.g., 8 weeks) or until tumors reach a predetermined endpoint.[7]
- Assess treatment efficacy by comparing tumor growth curves and calculating metrics like tumor growth inhibition (TGI).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating DNA-PK inhibitors in vivo.
Caption: DNA-PK signaling pathway in response to DNA damage and its inhibition.
Caption: Generalized workflow for in vivo efficacy studies of DNA-PK inhibitors.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models [mdpi.com]
- 6. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalog.mercer.edu [catalog.mercer.edu]
Application Notes and Protocols for Generating DNA-PK-IN-6 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] In many cancer types, the overexpression or overactivation of DNA-PK contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapeutics.[3][4] Inhibition of DNA-PK is a promising strategy to sensitize cancer cells to these treatments.[3][5] DNA-PK-IN-6 is a representative small molecule inhibitor of DNA-PK. The generation of cell lines resistant to this compound is a valuable tool for understanding the mechanisms of acquired resistance to DNA-PK inhibitors, identifying potential biomarkers of resistance, and developing novel therapeutic strategies to overcome it.
This document provides a detailed protocol for the generation and characterization of cancer cell lines with acquired resistance to this compound.
Mechanism of Action of DNA-PK Inhibitors
DNA-PK is a complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[6] The Ku heterodimer recognizes and binds to the ends of double-stranded DNA breaks, recruiting and activating DNA-PKcs.[1] Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself, to facilitate the repair of the DNA break.[1] DNA-PK inhibitors, such as this compound, are ATP-competitive inhibitors that bind to the kinase domain of DNA-PKcs, preventing the phosphorylation of its substrates and thereby inhibiting the NHEJ pathway.[7] This leads to an accumulation of DNA damage and can induce cell cycle arrest and apoptosis, particularly in combination with DNA-damaging agents.[8]
Data Presentation
The following tables summarize quantitative data for representative DNA-PK inhibitors. This data can be used as a reference for expected outcomes when generating and characterizing this compound resistant cell lines.
Table 1: In Vitro IC50 Values of Various DNA-PK Inhibitors
| Inhibitor | IC50 (in vitro kinase assay) | Cell Line | Reference |
| NU7441 | 14 nM | - | [7][9] |
| NU7026 | 0.23 µM | - | [8] |
| AZD7648 | 0.6 nM | - | [8] |
| CC-115 | 13 nM | - | [10] |
| PIK-75 | 2 nM | - | [8] |
| Compound 401 | 0.28 µM | - | [10] |
Table 2: Example of IC50 Shift in a Drug-Resistant Cell Line Model
| Cell Line | Drug | Parental IC50 | Resistant IC50 | Fold Resistance |
| H1975 | Osimertinib | 50 nM | >10 µM | >200 |
| H1975-OR | Osimertinib + NU7441 | - | Synergistic Suppression | - |
Note: Data for a specific this compound resistant line is not available and would be generated using the following protocols.
Experimental Protocols
This section details the key experiments for generating and characterizing a this compound resistant cell line.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the initial sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Seed the parental cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Generation of a this compound Resistant Cell Line
Objective: To develop a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks
-
Cryopreservation medium
Methodology:
-
Begin by continuously culturing the parental cell line in the presence of this compound at a concentration equal to the IC50 determined in Protocol 1.
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant amount of cell death is expected.
-
Once the cells have adapted and are growing steadily at the initial concentration, subculture them and gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
At each concentration step, allow the cells to stabilize and resume a consistent growth rate before the next dose escalation. This process can take several months.
-
Periodically freeze down vials of cells at different concentration levels to create a timeline of resistance development.
-
Once the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line, the resistant cell line is considered established.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.
Protocol 3: Confirmation and Characterization of the Resistant Phenotype
Objective: To confirm the degree of resistance and characterize the resistant cell line.
Materials:
-
Parental cell line
-
Generated resistant cell line
-
This compound
-
Materials for IC50 determination (as in Protocol 1)
-
Materials for Western blotting (antibodies against DNA-PKcs, phospho-DNA-PKcs, etc.)
-
Materials for clonogenic survival assay
Methodology:
-
IC50 Shift Determination: Perform a parallel IC50 determination (as in Protocol 1) for both the parental and the resistant cell lines. A significant rightward shift in the dose-response curve for the resistant line confirms resistance. Calculate the fold resistance by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
Clonogenic Survival Assay: Assess the long-term proliferative capacity of the parental and resistant cells in the presence of this compound. Seed a low number of cells and treat them with a range of drug concentrations. After a period of incubation (e.g., 10-14 days), stain the colonies and count them. This will provide a measure of the cells' ability to form colonies under drug pressure.
-
Target Engagement and Pathway Analysis (Western Blotting): Investigate potential mechanisms of resistance.
-
Compare the expression levels of total DNA-PKcs in parental and resistant cells.
-
Assess the phosphorylation status of DNA-PKcs (autophosphorylation) and its downstream targets in the presence and absence of this compound in both cell lines. A lack of inhibition of phosphorylation in the resistant line may indicate a target-based resistance mechanism.
-
Visualization of Signaling Pathways and Workflows
Caption: DNA-PK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Generating Resistant Cell Lines.
References
- 1. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. DNA-PKcs: A Multi-Faceted Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
Application Note: Western Blot Protocol for Monitoring DNA-PK Inhibition by DNA-PK-IN-6
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2][3] DNA-PK consists of a large catalytic subunit, DNA-PKcs, and a heterodimer of Ku proteins (Ku70/80) that targets the complex to broken DNA ends.[4][5][6] Upon recruitment to DSBs, the kinase activity of DNA-PKcs is triggered, leading to the phosphorylation of various substrates, including itself (autophosphorylation).[4][7] This autophosphorylation is a key indicator of its activation.[2][6]
DNA-PK-IN-6 is a potent inhibitor of DNA-PKcs kinase activity.[8] By blocking this activity, the inhibitor prevents the repair of DNA DSBs, which can enhance the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies in cancer treatment.[8][9] This application note provides a detailed protocol for using western blotting to monitor the inhibition of DNA-PKcs autophosphorylation in response to treatment with this compound. The primary readout is the level of phosphorylated DNA-PKcs (p-DNA-PKcs) at Ser2056, a known autophosphorylation site, normalized to total DNA-PKcs and a loading control.
Signaling Pathway and Experimental Workflow
DNA-PK Activation in Non-Homologous End Joining (NHEJ)
DNA double-strand breaks recruit the Ku70/80 heterodimer, which then brings in the DNA-PK catalytic subunit (DNA-PKcs). This assembly activates the kinase, leading to autophosphorylation and the recruitment of downstream repair factors to ligate the broken DNA ends. This compound directly inhibits the kinase activity of DNA-PKcs, blocking this pathway.
Caption: DNA-PK signaling pathway in NHEJ and its inhibition.
Western Blot Experimental Workflow
The following diagram outlines the major steps in the western blot protocol to assess DNA-PK inhibition.
Caption: Workflow for Western Blot analysis of DNA-PK inhibition.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: Human cancer cell line known to express DNA-PK (e.g., HeLa, U2OS, HCT116).
-
DNA Damage Inducer: Etoposide or ionizing radiation source.
-
Inhibitor: this compound (prepare stock solution in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient) or reagents to cast your own.[10]
-
Running Buffer: 1x Tris/Glycine/SDS buffer.
-
Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: BSA is recommended over milk for phospho-antibodies to reduce background.[10]
-
Primary Antibodies:
-
Rabbit anti-p-DNA-PKcs (Ser2056)
-
Mouse anti-total DNA-PKcs
-
Mouse or Rabbit anti-β-Actin or other loading control.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Cell Culture and Treatment
-
Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO-only vehicle control.
-
Induce DNA double-strand breaks. This can be done by:
-
Chemical Induction: Add a DNA-damaging agent like Etoposide (e.g., 10 µM) and incubate for 30-60 minutes.
-
Ionizing Radiation (IR): Expose cells to a defined dose of IR (e.g., 5-10 Gy) and allow them to recover for 30-60 minutes.
-
-
Include a non-damaged control group that does not receive Etoposide or IR.
Preparation of Cell Lysates
-
After treatment, immediately place culture dishes on ice and aspirate the media.
-
Wash cells once with ice-cold 1x PBS.[11]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 500 µL for a 10 cm plate).[11][12]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[13]
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[12]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.
-
Calculate the volume of lysate needed to obtain 30-50 µg of total protein per sample.[10]
SDS-PAGE
-
Add 4x Laemmli sample buffer to your normalized protein samples.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10][12]
-
Load 30-50 µg of protein per well onto an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.[12]
-
Run the gel in 1x running buffer. Start at a lower voltage (~80 V) until the samples enter the resolving gel, then increase to a higher voltage (~120-150 V) for the remainder of the run.[12][13]
Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in 1x transfer buffer for 10-15 minutes. Note: If using a PVDF membrane, pre-activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water.[10][14]
-
Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the layers.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 90 minutes for a wet transfer).
Immunoblotting
-
After transfer, wash the membrane briefly in TBST. You can verify transfer efficiency by staining with Ponceau S solution.[12]
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary antibody against p-DNA-PKcs (Ser2056), diluted in 5% BSA/TBST. The optimal dilution should be determined experimentally, but a starting point of 1:1000 is common.[6] Incubate overnight at 4°C with gentle shaking.[11]
-
The next day, wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane completely with the ECL substrate for 1-5 minutes.[10]
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the p-DNA-PKcs signal to a loading control (e.g., β-Actin).
-
(Optional) To probe for total DNA-PKcs, the membrane can be stripped and re-probed with the antibody for total DNA-PKcs, followed by its corresponding secondary antibody and detection.
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table to clearly show the dose-dependent effect of this compound.
| Treatment Group | DNA Damage | This compound (nM) | p-DNA-PKcs Intensity | Total DNA-PKcs Intensity | β-Actin Intensity | Normalized p-DNA-PKcs Ratio (p-DNA-PKcs / Total DNA-PKcs) |
| 1 | No | 0 | 150 | 45,000 | 50,000 | 0.003 |
| 2 | Yes | 0 (Vehicle) | 28,000 | 44,500 | 49,500 | 0.629 |
| 3 | Yes | 10 | 15,100 | 45,200 | 50,100 | 0.334 |
| 4 | Yes | 100 | 4,300 | 44,800 | 49,800 | 0.096 |
| 5 | Yes | 1000 | 850 | 45,500 | 50,500 | 0.019 |
Table 1: Representative quantitative data from a western blot analysis showing inhibition of DNA damage-induced DNA-PKcs autophosphorylation at Ser2056 by increasing concentrations of this compound. Intensities are arbitrary densitometry units.
Expected Results
-
No Damage Control: Very low or undetectable levels of p-DNA-PKcs.
-
Damage + Vehicle Control: A strong band for p-DNA-PKcs, indicating robust activation of the kinase in response to DNA damage.
-
Damage + this compound: A dose-dependent decrease in the intensity of the p-DNA-PKcs band as the concentration of the inhibitor increases.
-
Total DNA-PKcs and Loading Control: Band intensities should remain relatively constant across all lanes, confirming equal protein loading.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PKcs Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ptglab.com [ptglab.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. addgene.org [addgene.org]
- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Application Notes and Protocols for Immunofluorescence Detection of DNA Damage Foci with DNA-PK-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs)[1][2]. The DNA-PK holoenzyme consists of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which work together to recognize and tether broken DNA ends, facilitating their ligation[3][4][5]. Inhibition of DNA-PKcs impairs this repair process, leading to the accumulation of unresolved DSBs. This accumulation can be visualized and quantified by monitoring the formation of nuclear foci containing key DNA damage response (DDR) proteins, such as phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1)[6][7][8].
DNA-PK-IN-6 is a potent and selective inhibitor of DNA-PKcs. By blocking the kinase activity of DNA-PKcs, this compound effectively stalls the NHEJ pathway, resulting in a measurable increase in γH2AX and 53BP1 foci. This makes it a valuable tool for studying DNA repair mechanisms and for the development of novel cancer therapeutics that enhance the efficacy of DNA-damaging agents[9]. These application notes provide a detailed protocol for utilizing this compound to induce and visualize DNA damage foci via immunofluorescence microscopy.
Mechanism of Action
This compound targets the ATP-binding site of the DNA-PKcs, preventing the phosphorylation of itself and other downstream targets that are essential for the completion of NHEJ[10][11]. This inhibition leads to the persistence of DSBs, which in turn triggers a robust cellular DNA damage response. The histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX at the sites of DNA damage, serving as a scaffold to recruit other DDR proteins[12][13]. 53BP1 is another crucial protein that accumulates at DSBs and promotes NHEJ repair[6][14]. The inhibition of DNA-PK leads to an increased number and persistence of these foci, which can be quantified to assess the extent of DNA damage and the efficacy of the inhibitor.
Signaling Pathway
Caption: DNA-PK signaling in NHEJ and its inhibition.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from treating cells with this compound and analyzing DNA damage foci by immunofluorescence. The data is illustrative and may vary depending on the cell line, treatment conditions, and the DNA-damaging agent used in combination.
| Treatment Group | Average γH2AX Foci per Cell (± SD) | Average 53BP1 Foci per Cell (± SD) | Percentage of Foci-Positive Cells (>5 foci) |
| Vehicle Control (DMSO) | 2 ± 1 | 3 ± 2 | 5% |
| This compound (e.g., 1 µM) | 5 ± 2 | 6 ± 3 | 20% |
| DNA Damaging Agent (e.g., 2 Gy IR) | 15 ± 5 | 18 ± 6 | 85% |
| DNA Damaging Agent + this compound | 35 ± 10 | 40 ± 12 | >95% |
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of DNA damage.
Detailed Experimental Protocol: Immunofluorescence for γH2AX and 53BP1 Foci
This protocol provides a step-by-step guide for performing immunofluorescence to detect γH2AX and 53BP1 foci in cultured cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, A549)
-
Glass coverslips (sterile)
-
Cell culture plates (e.g., 12-well or 24-well)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (optional, e.g., ionizing radiation source, etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Rabbit anti-γH2AX (Phospho-S139)
-
Mouse anti-53BP1
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated anti-Rabbit IgG
-
Alexa Fluor 594-conjugated anti-Mouse IgG
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a cell culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate overnight to allow cells to attach.
-
-
Treatment:
-
Prepare working concentrations of this compound in complete medium. A typical concentration range to test is 0.1 - 5 µM.
-
If applicable, pre-treat cells with this compound for 1-2 hours before inducing DNA damage.
-
Induce DNA damage (e.g., expose to 2 Gy of ionizing radiation or treat with a chemical agent like etoposide for 1 hour).
-
Incubate the cells for the desired time post-damage to allow for foci formation (e.g., 1, 4, or 24 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Add 4% PFA to each well to cover the coverslip and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-53BP1) in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500).
-
Aspirate the blocking buffer and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer (a typical starting dilution is 1:1000).
-
Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Mount the coverslips onto glass microscope slides with a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Capture images of multiple fields of view for each experimental condition.
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ/Fiji with a foci counting plugin). At least 50-100 cells should be analyzed per condition for statistical significance.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking and washing steps.
-
Optimize primary and secondary antibody concentrations.
-
Use high-quality antibodies.
-
-
Weak Signal:
-
Increase antibody concentration or incubation time.
-
Check the excitation and emission spectra of the fluorophores.
-
Ensure proper fixation and permeabilization.
-
-
No Foci Observed:
-
Confirm that the DNA-damaging agent is active.
-
Ensure the this compound is at an effective concentration.
-
Check the health of the cells.
-
By following these protocols and application notes, researchers can effectively utilize this compound as a tool to study DNA damage and repair, contributing to a deeper understanding of these critical cellular processes and aiding in the development of novel therapeutic strategies.
References
- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-homologous end joining requires that the DNA-PK complex undergo an autophosphorylation-dependent rearrangement at DNA ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA-PKcs and ATM Co-Regulate DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Phosphatase 6 Interacts with the DNA-Dependent Protein Kinase Catalytic Subunit and Dephosphorylates γ-H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-PKcs plays a dominant role in the regulation of H2AX phosphorylation in response to DNA damage and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DNA-PK-IN-6 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PK inhibitor, DNA-PK-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), this compound prevents the repair of DSBs, which can lead to the induction of apoptosis in cancer cells. This mechanism also enhances the sensitivity of tumor cells to radiotherapy and other DNA-damaging agents.
Q2: What is the primary signaling pathway involving DNA-PK?
DNA-PK is a key player in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. The pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit, DNA-PKcs. This forms the active DNA-PK holoenzyme, which autophosphorylates itself and other downstream targets to facilitate the processing and ligation of the DNA ends.
DNA-PK Signaling Pathway in NHEJ
Technical Support Center: Optimizing DNA-PK Inhibitor Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of DNA-PK inhibitors, such as DNA-PK-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DNA-PK inhibitors?
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3][4] DNA-PK is a complex composed of a catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer that recognizes and binds to broken DNA ends.[1][2][5][6] Upon recruitment to a DSB, DNA-PKcs is activated and phosphorylates various downstream targets, including itself, to facilitate the repair process.[2][5][7] DNA-PK inhibitors are typically small molecules that target the ATP-binding site of the DNA-PKcs kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting the NHEJ repair pathway.[6][8] This inhibition leads to an accumulation of unrepaired DNA damage, which can induce cell cycle arrest and apoptosis, particularly in cancer cells that are often reliant on DNA repair mechanisms for survival.[8][9]
Q2: What is a typical starting concentration for a DNA-PK inhibitor in cell culture experiments?
The optimal concentration of a DNA-PK inhibitor is cell-line dependent and should be determined empirically. However, a common starting point for potent and selective inhibitors is in the range of 0.1 to 1.0 µM.[10] For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint of interest (e.g., inhibition of DNA-PK autophosphorylation, cell viability, or sensitization to DNA damaging agents). Some studies have used concentrations up to 10 µM, but higher concentrations may increase the risk of off-target effects.[11]
Q3: How can I confirm that the DNA-PK inhibitor is working in my cells?
The most direct method to confirm the activity of a DNA-PK inhibitor is to assess the autophosphorylation of DNA-PKcs at Serine 2056, a key marker of its activation.[12][13] This can be measured by Western blotting using a phospho-specific antibody. Following treatment with a DNA-damaging agent (e.g., ionizing radiation or etoposide) to induce DSBs, co-treatment with an effective concentration of the DNA-PK inhibitor should lead to a significant reduction in the p-DNA-PKcs (S2056) signal compared to the damage-only control. Another common method is to measure the persistence of DNA damage markers, such as γH2AX foci, using immunofluorescence.[11][14] Inhibition of DNA-PK will result in a delayed repair of DSBs, leading to a higher number of γH2AX foci at later time points post-damage.
Q4: What are the potential off-target effects of DNA-PK inhibitors?
DNA-PKcs belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes other important DNA damage response kinases like ATM and ATR, as well as mTOR.[3][15] Some less specific DNA-PK inhibitors may also inhibit these kinases, particularly at higher concentrations.[6][16] It is crucial to consult the selectivity profile of your specific inhibitor. For instance, while some inhibitors are highly selective for DNA-PK, others like CC-115 are known dual inhibitors of DNA-PK and mTOR.[16][17] Off-target effects can be assessed by examining the phosphorylation of specific substrates of these other kinases (e.g., p-ATM S1981, p-CHK1 S345 for ATR, or p-S6K T389 for mTOR).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of the inhibitor on cell viability or sensitization to DNA damage. | 1. Sub-optimal inhibitor concentration: The concentration used may be too low for the specific cell line. 2. Poor inhibitor solubility: The inhibitor may have precipitated out of the culture medium. 3. Cell line resistance: The cell line may have intrinsic resistance mechanisms. 4. Inactive compound: The inhibitor may have degraded. | 1. Perform a dose-response experiment over a wider concentration range (e.g., 0.01 µM to 20 µM). 2. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Check for precipitation. 3. Confirm target engagement by assessing p-DNA-PKcs levels. Consider using a different cell line. 4. Use a fresh batch of the inhibitor and store it under the recommended conditions. |
| High levels of cell death in the inhibitor-only control group. | 1. Inhibitor concentration is too high: The concentration used may be cytotoxic. 2. Off-target toxicity: The inhibitor may be affecting other essential cellular processes. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration of the inhibitor. Determine the IC50 for cytotoxicity in your cell line. 2. Test for off-target effects on other PIKK family members. 3. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect results. 2. Inconsistent inhibitor preparation: Errors in serial dilutions or incomplete dissolution. 3. Variability in the DNA damaging agent treatment: Inconsistent dosage or timing. | 1. Standardize cell culture procedures, including using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock solution. 3. Calibrate the source of the DNA damaging agent (e.g., irradiator) and ensure precise timing of treatments. |
| Unexpected changes in other signaling pathways. | 1. Crosstalk between DNA-PK and other pathways: DNA-PK has been shown to interact with pathways such as AKT/mTOR.[18][19] 2. Off-target effects of the inhibitor. | 1. Review the literature for known interactions between DNA-PK and the affected pathway.[18][19] 2. Assess the selectivity of your inhibitor by testing its effect on other kinases. |
Quantitative Data Summary
Table 1: IC50 Values of Common DNA-PK Inhibitors
| Inhibitor | DNA-PK IC50 (in vitro) | Notes |
| AZD7648 | 0.6 nM[16] | Orally active and highly selective.[16] |
| NU7441 (KU-57788) | 0.3 µM[3][8] | Potent and selective over PI3K.[8] |
| CC-115 | 13 nM[16][17] | Dual inhibitor of DNA-PK and mTOR.[16][17] |
| KU-0060648 | 8.6 nM[16][17] | Dual inhibitor of DNA-PK and PI3K.[16][17] |
| NU7026 | 0.23 µM[16][17] | Selective for DNA-PK over PI3K, ATM, and ATR.[16] |
| PIK-75 | 2 nM[16] | Also a potent p110α inhibitor.[16] |
Note: IC50 values can vary depending on the assay conditions. These values should be used as a reference, and the optimal concentration should be determined experimentally for your specific system.
Experimental Protocols
Protocol 1: Determining the IC50 of a DNA-PK Inhibitor for Inhibition of DNA-PKcs Autophosphorylation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the DNA-PK inhibitor in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Inhibitor Pre-treatment: Aspirate the medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only). Incubate for 1-2 hours.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with ionizing radiation (e.g., 5-10 Gy) or a radiomimetic drug (e.g., etoposide).
-
Cell Lysis: At a specified time point after damage induction (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-DNA-PKcs (S2056) and total DNA-PKcs. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the p-DNA-PKcs signal to total DNA-PKcs. Plot the normalized values against the inhibitor concentration to determine the IC50.
Protocol 2: Clonogenic Survival Assay to Assess Radiosensitization
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) in 6-well plates.
-
Inhibitor Treatment: After allowing the cells to attach overnight, treat them with a fixed, non-toxic concentration of the DNA-PK inhibitor or vehicle control for 1-2 hours.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the inhibitor-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction against the radiation dose on a log scale to generate survival curves. The enhancement ratio can be calculated by comparing the radiation doses required to achieve a certain level of cell kill (e.g., 10% survival) with and without the inhibitor.
Visualizations
Caption: DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ).
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. huejmp.vn [huejmp.vn]
- 11. DNA repair protein DNA-PK protects PC12 cells from oxidative stress-induced apoptosis involving AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. abmole.com [abmole.com]
- 18. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2-ECT2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting hyperactivated DNA-PKcs by KU0060648 inhibits glioma progression and enhances temozolomide therapy via suppression of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DNA-PK-IN-6 Off-Target Effects
Welcome to the technical support center for DNA-PK-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of this compound and ensuring the validity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, leading to an accumulation of DNA damage and subsequently, cell cycle arrest and apoptosis, particularly in cancer cells that are often reliant on specific DNA repair pathways.[4][5]
Q2: What are the potential off-target effects of DNA-PK inhibitors?
While many DNA-PK inhibitors are designed for high selectivity, off-target activity is a potential concern. The most common off-targets for ATP-competitive kinase inhibitors, like many DNA-PK inhibitors, are other kinases with structurally similar ATP-binding pockets. Notably, other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM, ATR, and mTOR, are frequent off-targets.[3][6] Some inhibitors may also affect other kinases like PI3Kα.[6] Off-target effects can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental data.
Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is critical for validating your findings. A multi-pronged approach is recommended:
-
Use a structurally distinct DNA-PK inhibitor: If a different DNA-PK inhibitor with a distinct chemical scaffold phenocopies the effects of this compound, it is more likely that the observed effect is on-target.
-
Perform rescue experiments: If the phenotype induced by this compound can be reversed by expressing a drug-resistant mutant of DNA-PKcs, this strongly suggests an on-target effect.
-
Utilize genetic knockdown/knockout models: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PRKDC (the gene encoding DNA-PKcs). A similar phenotype supports an on-target mechanism.[7]
-
Perform dose-response analysis: On-target effects should correlate with the IC50 of the inhibitor for DNA-PKcs, while off-target effects may occur at higher or lower concentrations.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Toxicity Profile
You observe a greater or lesser effect on cell viability than anticipated based on the known role of DNA-PK.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a broad-panel kinase screen to identify other kinases inhibited by this compound at the working concentration. 2. Compare the observed phenotype with known effects of inhibiting identified off-target kinases. |
| Cell line-specific dependencies | 1. Characterize the DNA damage response (DDR) pathway status of your cell line (e.g., ATM, p53 proficiency). Cells with deficiencies in other DDR pathways may be more or less sensitive to DNA-PK inhibition.[8] 2. Test the inhibitor in a panel of cell lines with varying genetic backgrounds. |
| Compound stability/degradation | 1. Verify the stability of this compound in your cell culture medium over the course of the experiment using analytical methods like HPLC-MS. |
Issue 2: Discrepancy between Cellular and Biochemical Assay Results
The cellular potency (e.g., EC50 for cell death) of this compound is significantly different from its biochemical potency (e.g., IC50 in a kinase assay).
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Perform cellular uptake assays to determine the intracellular concentration of this compound. |
| Efflux pump activity | 1. Test for synergistic effects with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). |
| Metabolic inactivation | 1. Analyze cell lysates for metabolites of this compound using mass spectrometry. |
| Off-target engagement in cells | 1. Perform a cellular thermal shift assay (CETSA) or related techniques to assess target engagement with DNA-PKcs and potential off-targets in intact cells. |
Quantitative Data Summary: Selectivity of DNA-PK Inhibitors
The following table summarizes the selectivity data for several known DNA-PK inhibitors. This can serve as a reference for understanding the potential off-target landscape.
| Inhibitor | DNA-PKcs IC50 (nM) | ATM IC50 (nM) | ATR IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (Fold vs. DNA-PKcs) |
| NU7441 | 13 | >100,000 | >100,000 | >10,000 | >10,000 | >769-fold vs. PI3K/mTOR[9] |
| KU-0060648 | - | - | - | Yes (dual inhibitor) | - | Dual DNA-PK/PI3K inhibitor[9] |
| AZD7648 | - | - | - | - | - | Highly selective[5] |
| M3814 | 0.6 (10 µM ATP) | >1,000 | >1,000 | >1,000 | >1,000 | High selectivity[10] |
| CC-115 | Yes (dual inhibitor) | - | - | - | Yes (dual inhibitor) | Dual DNA-PK/mTOR inhibitor[8] |
Key Experimental Protocols
Protocol 1: Western Blot for DNA-PKcs Autophosphorylation
This protocol allows for the direct assessment of this compound's on-target activity in cells by measuring the inhibition of DNA-PKcs autophosphorylation at Ser2056.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for 1-2 hours.
-
Induce DNA Damage: Expose cells to a DNA damaging agent such as ionizing radiation (e.g., 10 Gy) or etoposide to activate DNA-PK.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane for total DNA-PKcs and a loading control (e.g., β-actin) to normalize the data. A decrease in the phospho-DNA-PKcs signal with increasing concentrations of this compound indicates on-target activity.
Protocol 2: Kinase Profiling Assay
This experiment helps to identify potential off-targets of this compound across a broad range of kinases.
-
Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a panel of recombinant kinases (e.g., >400 kinases).
-
Compound Submission: Submit this compound at a concentration significantly higher than its DNA-PKcs IC50 (e.g., 1 µM) to identify potential off-targets.
-
Assay Principle: The service will typically perform in vitro kinase assays measuring the ability of this compound to inhibit the phosphorylation of a substrate by each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Focus on kinases that are inhibited by >50-80%.
-
Follow-up: For significant off-targets, determine the IC50 to quantify the potency of inhibition and assess the potential for these interactions to occur at the concentrations used in your cellular experiments.
Visualizations
Caption: DNA-PK signaling in the NHEJ pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: A logical decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting hyperactivated DNA-PKcs by KU0060648 inhibits glioma progression and enhances temozolomide therapy via suppression of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to DNA-PK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to resistance to DNA-dependent protein kinase (DNA-PK) inhibitors in cancer cells.
Section 1: FAQs - Understanding Resistance to DNA-PK Inhibitors
This section addresses fundamental questions regarding the mechanisms of action and resistance to DNA-PK inhibitors.
Q1: What is DNA-PK, and why is it a target in cancer therapy?
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme complex in the DNA damage response (DDR).[1][2] It is a key component of the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs).[3][4][5] Many cancer therapies, including ionizing radiation and certain chemotherapies (e.g., doxorubicin, etoposide), work by inducing DSBs in rapidly dividing cancer cells.[3][5][6] Cancer cells often upregulate DNA repair pathways like NHEJ to survive this damage, leading to treatment resistance.[3][4] By inhibiting DNA-PK, we can prevent the repair of these breaks, thereby increasing the efficacy of DNA-damaging agents and sensitizing cancer cells to treatment.[5][7][8]
Q2: How do DNA-PK inhibitors like NU7441, M3814 (peposertib), and AZD7648 work?
DNA-PK inhibitors are typically small molecules that function as ATP competitors. They bind to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), preventing it from phosphorylating downstream targets necessary for the completion of the NHEJ repair process.[5] This inhibition leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis (programmed cell death).[6]
Q3: What are the primary mechanisms of acquired resistance to DNA-PK inhibitors?
Cancer cells can develop resistance to DNA-PK inhibitors through several mechanisms:
-
Upregulation of Compensatory Repair Pathways: When NHEJ is blocked, cells can become hyper-dependent on alternative DSB repair pathways, most notably Homologous Recombination (HR), which is primarily active in the S and G2 phases of the cell cycle.[1][9][10]
-
Activation of Parallel Signaling Pathways: Activation of other DNA damage response kinases, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), can compensate for the loss of DNA-PK signaling.[9][11] For instance, ATM signaling can be potentiated to promote apoptosis or cell cycle arrest independently of DNA-PK.[9]
-
Alterations in Downstream Survival Pathways: DNA-PK has been shown to modulate cell survival pathways like AKT signaling. In some resistant cells, AKT can be activated in response to DNA damage, promoting cell survival despite DNA-PK inhibition.[5][12]
-
Drug Efflux and Metabolism: While less specific to DNA-PK inhibitors, general mechanisms of drug resistance, such as increased expression of drug efflux pumps (e.g., MDR1), can reduce the intracellular concentration of the inhibitor.
Q4: How can I experimentally confirm that my cancer cells have developed resistance to a DNA-PK inhibitor?
Resistance can be confirmed through a combination of functional and molecular assays:
-
Shift in IC50 Value: Perform a cell viability assay (e.g., MTT, WST-1) comparing the parental (sensitive) cell line with the suspected resistant line. A significant increase in the IC50 value (the concentration of inhibitor required to reduce cell viability by 50%) indicates resistance.[13][14]
-
Reduced Apoptosis: Treat both sensitive and resistant cells with the DNA-PK inhibitor and a DNA-damaging agent. A resistant phenotype will be characterized by a lower rate of apoptosis (measurable by flow cytometry using Annexin V/PI staining).
-
Persistent DNA Repair: Use immunofluorescence to quantify γH2AX foci, a marker for DNA DSBs.[15][16] In sensitive cells, co-treatment with a DNA-damaging agent and a DNA-PK inhibitor should lead to a sustained high level of γH2AX foci. Resistant cells may show a more rapid resolution of these foci, indicating that repair is occurring via alternative pathways.[17]
-
Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the DNA damage response network (e.g., p-ATM, RAD51, BRCA1) to identify upregulated compensatory pathways.
Section 2: Troubleshooting Guides for Common Experimental Issues
Q1: I am seeing highly variable IC50 values for my DNA-PK inhibitor in cell viability assays. What could be the cause?
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure you are seeding the same number of viable cells in each well. Use a cell counter for accuracy. Cell density can significantly impact drug response; too high a density can lead to nutrient depletion and cell death, while too low a density may obscure drug effects.[18] A recommended starting density for many adherent cell lines in a 96-well plate is ~5,000-10,000 cells/well.[18]
-
-
Possible Cause 2: Cell Health and Passage Number.
-
Solution: Use cells from a consistent and relatively low passage number. High-passage cells can accumulate genetic and phenotypic changes. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.
-
-
Possible Cause 3: Inhibitor Solubility and Stability.
-
Solution: Confirm the solubility of your DNA-PK inhibitor in your culture medium. Some inhibitors have poor aqueous solubility.[3] Prepare fresh dilutions from a concentrated stock solution (e.g., in DMSO) for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 4: Assay Incubation Time.
Q2: After treatment with a DNA-damaging agent and a DNA-PK inhibitor, I don't see a significant or sustained increase in γH2AX foci compared to the damaging agent alone. Why?
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Ensure the DNA-PK inhibitor is used at a concentration sufficient to engage its target. The effective concentration should be at or above the IC50 for DNA-PK enzymatic activity, which may be lower than the IC50 for cell viability.[8] Perform a dose-response experiment to confirm target engagement via Western blot (e.g., by looking at p-DNA-PKcs S2056 levels).
-
-
Possible Cause 2: Rapid Activation of Compensatory Repair.
-
Solution: Your cells may be efficiently shunting DSBs to an alternative repair pathway like Homologous Recombination (HR).[11] To test this, co-stain for markers of HR, such as RAD51 foci. You can also try combining the DNA-PK inhibitor with an inhibitor of a suspected compensatory pathway (e.g., an ATM or PARP inhibitor) to see if this restores the high γH2AX phenotype.[9][20]
-
-
Possible Cause 3: Timing of Analysis.
-
Solution: The kinetics of γH2AX formation and resolution can vary. Perform a time-course experiment, analyzing foci at multiple time points after treatment (e.g., 1, 6, 12, and 24 hours) to capture the peak of sustained damage.[15]
-
Q3: My Western blot shows no change in the phosphorylation of DNA-PKcs (e.g., at S2056) or other downstream markers after treatment. What's wrong?
-
Possible Cause 1: Ineffective Cell Lysis.
-
Possible Cause 2: Antibody Issues.
-
Solution: Verify the specificity and optimal dilution of your primary antibody. Include appropriate controls, such as extracts from cells known to express DNA-PK (e.g., M059K) and cells that are deficient (e.g., M059J), if available.[23]
-
-
Possible Cause 3: Low Levels of DNA Damage.
-
Solution: DNA-PK activation is dependent on the presence of DNA DSBs. Ensure the dose of the DNA-damaging agent is sufficient to induce a robust damage response. Without damage, you will not see inhibitor-mediated changes in the pathway.
-
Q4: I'm observing significant cell death with the DNA-PK inhibitor alone, suggesting potential off-target effects. How can I investigate this?
-
Possible Cause 1: Off-Target Kinase Inhibition.
-
Solution: Many kinase inhibitors have off-target effects, especially at higher concentrations.[24][25] Some DNA-PK inhibitors also show activity against other PI3K-related kinases (PIKKs) like mTOR, ATM, or ATR.[5][26] Review the selectivity profile of your specific inhibitor. Test for inhibition of other pathways via Western blot (e.g., p-AKT for PI3K/mTOR). Consider using a structurally different DNA-PK inhibitor to see if the effect is reproducible.
-
-
Possible Cause 2: Synthetic Lethality.
-
Solution: Your cell line may have a pre-existing defect in another DNA repair pathway (e.g., HR defects via BRCA1/2 mutations), making it exquisitely sensitive to DNA-PK inhibition through synthetic lethality.[9] This is an on-target effect but may not be desirable if you are trying to study acquired resistance. Characterize the genomic background of your cell line for mutations in key DDR genes.
-
-
Possible Cause 3: Non-Kinase Off-Target Effects.
-
Solution: In rare cases, drugs can have unexpected off-targets unrelated to their intended class.[27] A CRISPR/Cas9 knockout of the DNA-PKcs gene (PRKDC) can definitively determine if the drug's effect is on-target. If the knockout cells are not sensitive to the drug, it indicates the observed toxicity is due to off-target effects.[27]
-
Section 3: Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
DNA-PK inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours.
-
Prepare serial dilutions of the DNA-PK inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[13]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[19]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently.[19]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for DNA-PK Pathway Proteins
This protocol is for assessing the expression and phosphorylation of proteins like DNA-PKcs, p-DNA-PKcs (S2056), ATM, and γH2AX.
-
Materials:
-
Cell culture dishes
-
Ice-cold PBS
-
RIPA lysis buffer with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNA-PKcs, anti-p-DNA-PKcs S2056, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Culture and treat cells as required for your experiment.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape adherent cells and collect the lysate.[21][22]
-
Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.[21]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[28]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[22]
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[21]
-
Protocol 3: Immunofluorescence for γH2AX Foci (DNA Damage Assay)
This assay visualizes and quantifies DNA double-strand breaks in individual cells.
-
Materials:
-
Glass coverslips or chamber slides
-
Cells of interest
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips or chamber slides and allow them to adhere overnight.
-
Treat cells with the DNA-damaging agent and/or DNA-PK inhibitor for the desired time.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour to prevent non-specific antibody binding.
-
Incubate with the anti-γH2AX primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslip onto a glass slide using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software (e.g., ImageJ).[15][29]
-
Section 4: Data Hub - Quantitative Insights
Table 1: IC50 Values of DNA-PK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| NU7441 | MCF-7 | Breast Cancer | + Ionizing Radiation | 0.25 | [8] |
| NU7441 | MDA-MB-231 | Breast Cancer | + Ionizing Radiation | 0.17 | [8] |
| NU7441 | T47D | Breast Cancer | + Ionizing Radiation | 0.19 | [8] |
| NU7441 | HCT116 | Colorectal Cancer | Single Agent | ~0.25-0.5 | [14] |
| AZD7648 | VMCUB-1 | Bladder Cancer | + 2 Gy Radiation | ~0.01 | [13] |
| AZD7648 | J82 | Bladder Cancer | + 2 Gy Radiation | ~0.05 | [13] |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and whether the inhibitor is used as a single agent or in combination.
Table 2: Potential Synergistic Combinations with DNA-PK Inhibitors
| Combination Class | Specific Agent(s) | Rationale for Synergy | Cancer Types Studied | Reference |
| PARP Inhibitors | Olaparib, Rucaparib | Dual blockade of major DNA repair pathways (NHEJ and BER/HR). Synthetic lethality in HR-deficient tumors. | Ovarian, Breast | [9] |
| ATM/ATR Inhibitors | AZD0156, Ceralasertib | Blocks compensatory activation of parallel DDR pathways. | Bladder Cancer, AML | [9][20][30] |
| Topoisomerase Inhibitors | Etoposide, Camptothecin | DNA-PKi prevents the repair of DSBs induced by topoisomerase poisons. | Glioblastoma, various | [6][31] |
| Chemotherapy | Doxorubicin, Cisplatin | DNA-PKi enhances the cytotoxic effects of DNA-damaging chemotherapy. | Breast, Ovarian | [8][12] |
| Antibody-Drug Conjugates | Mylotarg (Calicheamicin) | DNA-PKi prevents repair of DSBs induced by the ADC's cytotoxic payload. | Acute Myeloid Leukemia | [32] |
| Ionizing Radiation | N/A | DNA-PKi is a potent radiosensitizer, preventing repair of radiation-induced DSBs. | HNSCC, Breast, Glioma | [4][30][33] |
Section 5: Visualized Pathways and Workflows
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.
Caption: Mechanisms of resistance to DNA-PK inhibitors via compensatory DNA repair pathways.
Caption: Experimental workflow for developing and characterizing resistant cancer cell lines.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 4. DNA damage and metabolic mechanisms of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA-PK potentiates the synergistic effect of NK314 and etoposide combination on human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Mechanism May Explain How Cancer Cells Become Resistant to Chemotherapy | Technology Networks [technologynetworks.com]
- 8. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA Repair by Inappropriate Activation of ATM, PARP, and DNA-PK with the Drug Agonist AsiDNA [mdpi.com]
- 11. DNA-PKcs and ATM Co-Regulate DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preventing Damage Limitation: Targeting DNA-PKcs and DNA Double-Strand Break Repair Pathways for Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. huejmp.vn [huejmp.vn]
- 15. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 16. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 17. DNA-PKcs and PARP1 bind to unresected stalled DNA replication forks where they recruit XRCC1 to mediate repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. DNA-PKcs Antibody | Cell Signaling Technology [cellsignal.com]
- 24. icr.ac.uk [icr.ac.uk]
- 25. pubs.acs.org [pubs.acs.org]
- 26. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nacalai.com [nacalai.com]
- 29. youtube.com [youtube.com]
- 30. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Variability in DNA-PK Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving DNA-PK inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DNA-PK inhibitors?
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs).[1][2] DNA-PK inhibitors are typically small molecules that competitively bind to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), preventing its kinase activity.[3] This inhibition blocks the autophosphorylation of DNA-PKcs and the phosphorylation of downstream targets, thereby impairing the NHEJ repair process.[4] As a result, cancer cells become more susceptible to DNA-damaging agents like radiation and chemotherapy.[5][6]
Q2: What are the common sources of experimental variability when working with DNA-PK inhibitors?
Several factors can contribute to variability in experiments with DNA-PK inhibitors:
-
Compound Solubility and Stability: Many kinase inhibitors have poor aqueous solubility, which can lead to inconsistent concentrations in stock solutions and experimental media.[6][7] Degradation over time or due to improper storage can also affect potency.
-
Cell Line-Specific Responses: The cellular context, including the expression levels of DNA-PKcs and other DNA repair proteins, can significantly influence the efficacy of the inhibitor.[1][8]
-
Experimental Conditions: Variations in cell density, passage number, serum concentration, and incubation times can all impact the cellular response to the inhibitor.
-
Assay-Specific Parameters: Inadequate optimization of antibody concentrations, substrate concentrations, or detection methods can lead to inconsistent results in biochemical and cellular assays.
Q3: How should I prepare and store DNA-PK inhibitor stock solutions?
Due to the limited solubility of many DNA-PK inhibitors, it is crucial to follow these guidelines:
-
Solvent Selection: Use an appropriate solvent as recommended by the manufacturer (typically DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage and -20°C for short-term storage.[9]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium or assay buffer immediately before each experiment. Be aware of potential precipitation when diluting in aqueous solutions.
II. Troubleshooting Guides
A. Cell-Based Assays (e.g., Viability, Proliferation, Clonogenic Survival)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and verify cell distribution visually. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation | Visually inspect the media for any signs of precipitation after adding the inhibitor. If observed, try pre-warming the media and vortexing the diluted compound before adding it to the cells. Consider using a lower concentration or a different formulation if available. | |
| Inconsistent IC50 values across experiments | Variation in cell passage number or confluency | Use cells within a consistent, low passage number range. Seed cells to achieve a similar confluency at the time of treatment for each experiment. |
| Fluctuations in incubator conditions (CO2, temperature, humidity) | Regularly calibrate and monitor incubator conditions. | |
| Different batches of serum or media | Test new batches of serum and media for their effect on cell growth and inhibitor sensitivity before use in critical experiments. | |
| No significant effect of the inhibitor | Sub-optimal inhibitor concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your cell line. |
| Cell line resistance | Confirm the expression of DNA-PKcs in your cell line. Some cell lines may have inherent resistance mechanisms.[8] | |
| Inactive compound | Verify the activity of your inhibitor stock using a positive control cell line or a biochemical assay. |
B. Western Blotting for DNA-PKcs Autophosphorylation (pS2056)
| Problem | Potential Cause | Recommended Solution |
| Weak or no p-DNA-PKcs signal | Insufficient induction of DNA damage | Ensure that your DNA-damaging agent (e.g., ionizing radiation, etoposide) is used at a dose and time point known to induce robust DNA-PKcs autophosphorylation. |
| Low abundance of p-DNA-PKcs | Load a higher amount of protein per lane (e.g., 30-50 µg). | |
| Suboptimal antibody concentration | Titrate the primary antibody to determine the optimal concentration. | |
| Phosphatase activity during sample preparation | Include phosphatase inhibitors in your lysis buffer and keep samples on ice at all times. | |
| High background | Non-specific antibody binding | Block the membrane with 5% BSA in TBST, as milk contains phosphoproteins that can increase background. Increase the number and duration of washes. |
| Secondary antibody concentration too high | Optimize the secondary antibody dilution. | |
| Inconsistent band intensity | Uneven protein loading | Use a reliable protein quantification assay (e.g., BCA) and normalize to a loading control like β-actin or vinculin. |
| Incomplete protein transfer | Optimize transfer time and voltage, especially for a large protein like DNA-PKcs (~469 kDa). Consider using a membrane with a smaller pore size (0.2 µm) for better retention.[10] |
III. Quantitative Data Summary
The following table summarizes IC50 values for several well-characterized DNA-PK inhibitors in various assays. This data can serve as a reference for designing experiments with DNA-PK-IN-6, but optimal concentrations for a new compound must be determined empirically.
| Inhibitor | Assay Type | Cell Line / System | IC50 | Reference |
| NU7441 | DNA-PK Kinase Assay | In vitro | 13 nM | [7] |
| NU7441 | Cell Proliferation | Various Cancer Cell Lines | ~1 µM | [11] |
| AZD7648 | Cell Proliferation | Soft-Tissue Sarcoma Cells | 3-6 µM | [12] |
| CC-115 | Cell Viability | Prostate Cancer Cell Lines | ~2.6-4.8 µM | [13] |
| KU-0060648 | DNA-PK Kinase Assay | In vitro | 6 nM | [7] |
| DA-143 | DNA-PKcs Inhibition | In vitro | 2.5 nM | [2] |
IV. Experimental Protocols
A. General Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the DNA-PK inhibitor in complete growth medium. Remove the old medium from the cells and add the inhibitor-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
B. Western Blot for p-DNA-PKcs (S2056)
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with the DNA-PK inhibitor or vehicle for a specified time (e.g., 1 hour).
-
Induce DNA Damage: Expose cells to a DNA-damaging agent (e.g., 10 Gy ionizing radiation) and incubate for a short period (e.g., 30 minutes) to allow for DNA-PKcs autophosphorylation.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Load equal amounts of protein onto a low-percentage (e.g., 3-8% Tris-Acetate) polyacrylamide gel to resolve the large DNA-PKcs protein.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-DNA-PKcs (S2056) overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total DNA-PKcs and a loading control.
V. Visualizations
Caption: DNA-PK signaling pathway in NHEJ and the point of inhibition.
Caption: A generalized experimental workflow for studying DNA-PK inhibitors.
References
- 1. Disruption of RNA Splicing Increases Vulnerability of Cells to DNA-PK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
Validation & Comparative
Validating the Specificity of DNA-PK Inhibitors: A Comparative Guide
A note on DNA-PK-IN-6: Publicly available scientific literature and databases do not contain information on a compound designated "this compound." Therefore, this guide will provide a comparative analysis of four well-characterized DNA-dependent protein kinase (DNA-PK) inhibitors: M3814 (Nedisertib), NU7441 (KU-57788), VX-984 (M9831), and AZD7648, to serve as a framework for evaluating the specificity of any novel DNA-PK inhibitor.
This guide offers a comprehensive comparison of these inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Comparative Analysis of DNA-PK Inhibitors
The specificity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and unwanted toxicities. The following table summarizes the reported inhibitory concentrations (IC50) of four prominent DNA-PK inhibitors against DNA-PK and other related kinases. A lower IC50 value indicates higher potency. The selectivity is assessed by comparing the IC50 for DNA-PK to that of other kinases, particularly those within the same phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM, ATR, and mTOR, as well as the related PI3K.
| Inhibitor | DNA-PK IC50 (nM) | PI3K IC50 (µM) | mTOR IC50 (µM) | ATM IC50 (µM) | ATR IC50 (µM) | Selectivity Profile |
| M3814 (Nedisertib) | < 3[1] | >100-fold selective over PI3K family kinases[2] | - | - | - | Highly potent and selective for DNA-PK.[1][2] |
| NU7441 (KU-57788) | 14[3][4][5] | 5[3][4] | 1.7[3][4] | >100[6] | >100[6] | Potent against DNA-PK with moderate off-target effects on PI3K and mTOR at higher concentrations.[3][4][6] |
| VX-984 (M9831) | - | >100 (for p110α/p85α PI3K)[7] | - | - | - | Orally active, potent, and selective ATP-competitive inhibitor of DNA-PK.[7][8] |
| AZD7648 | 0.6[9][10] | >100-fold selective against PI3Kα, PI3Kδ, PI3Kγ[9][11] | >100-fold selective[9] | >100-fold selective[9] | >100-fold selective[9] | Highly potent and selective inhibitor of DNA-PK.[9][10][11] |
Experimental Protocols
To validate the specificity of a DNA-PK inhibitor, a series of biochemical and cellular assays should be performed. Below are detailed protocols for key experiments.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of DNA-PK by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
DNA-PK enzyme (human, purified from HeLa cells)
-
DNA-PK peptide substrate
-
DNA-PK Activation Buffer
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor or vehicle (DMSO).
-
Add 2 µl of DNA-PK enzyme to each well.
-
Add 2 µl of a substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Record luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of DNA-PKcs Autophosphorylation
DNA-PK autophosphorylates at several sites, such as Ser2056, upon activation. Inhibiting DNA-PK activity will reduce this autophosphorylation, which can be detected by Western blot using phospho-specific antibodies.
Materials:
-
Cell line (e.g., HeLa or other cancer cell lines)
-
Test inhibitor
-
Ionizing radiation (IR) source or other DNA damaging agent
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total-DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Expose cells to a DNA damaging agent (e.g., 10 Gy of IR) to induce DNA double-strand breaks and activate DNA-PK.
-
After a short recovery period (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-DNA-PKcs (Ser2056) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total DNA-PKcs to confirm equal loading.
Cellular Assay for Target Engagement: γH2AX Foci Formation
This immunofluorescence-based assay measures the formation of γH2AX foci, a marker for DNA double-strand breaks (DSBs). Inhibition of DNA-PK-mediated repair leads to the persistence of these foci.
Materials:
-
Cells grown on coverslips
-
Test inhibitor
-
DNA damaging agent (e.g., IR)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the test inhibitor or vehicle for 1 hour.
-
Induce DNA damage (e.g., with 2 Gy of IR).
-
Allow the cells to recover for different time points (e.g., 1, 4, and 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the anti-γH2AX primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus. A sustained high level of foci in inhibitor-treated cells compared to the control indicates effective inhibition of DSB repair.
Visualizations
To better understand the context of DNA-PK inhibition and the experimental approaches, the following diagrams illustrate the key concepts.
Caption: DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ).
Caption: Workflow for validating DNA-PK inhibitor specificity.
Caption: Comparison framework for DNA-PK inhibitors.
References
- 1. DNA-PK activity assay [bio-protocol.org]
- 2. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PK Kinase Enzyme System Application Note [promega.com]
- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. origene.com [origene.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Kinase Selectivity Profiling Services [promega.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to DNA-PK Inhibitors in Radiosensitization: Featuring NU7441
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DNA-dependent protein kinase (DNA-PK) inhibitors for use in radiosensitization, with a focus on the well-characterized compound NU7441. Due to the limited availability of public data on a compound referred to as "DNA-PK-IN-6," this document will establish a framework for comparing NU7441 against other potential DNA-PK inhibitors, outlining key performance indicators and experimental methodologies crucial for their evaluation as radiosensitizing agents.
Introduction to DNA-PK Inhibition in Cancer Therapy
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] Ionizing radiation, a cornerstone of cancer therapy, induces DSBs, leading to cancer cell death. However, cancer cells can develop resistance by upregulating DNA repair pathways like NHEJ.[4] Inhibiting DNA-PK presents a promising strategy to enhance the efficacy of radiotherapy by preventing the repair of radiation-induced DNA damage, thereby increasing the radiosensitivity of tumor cells.[5][6][7]
NU7441 is a potent and highly selective, ATP-competitive inhibitor of DNA-PK.[8][9] It has been extensively studied preclinically and has demonstrated significant radiosensitizing effects across various cancer cell lines.[10] This guide will delve into the performance of NU7441 and provide the necessary experimental context for evaluating its efficacy against other DNA-PK inhibitors.
Performance Data: NU7441 vs. Alternative DNA-PK Inhibitors
The following tables summarize key quantitative data for NU7441, providing a benchmark for the evaluation of other DNA-PK inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. PI3K | Cell Lines Tested | Reference |
| NU7441 | DNA-PK | 14 | >100-fold | Various, including human colon and breast cancer cell lines | [11][8] |
| Alternative Inhibitor | DNA-PK | Data not available | Data not available | Data not available |
Table 2: Radiosensitization Efficacy
| Compound | Cell Line | Radiation Dose (Gy) | Dose Modification Ratio (DMR) / Sensitizer Enhancement Ratio (SER) | Key Findings | Reference |
| NU7441 | SW620 (colon) | Various | DMR at 90% lethal dose: 3.6 | Markedly enhanced cytotoxicity of ionizing radiation. | [12] |
| NU7441 | LoVo (colon) | Various | DMR at 90% lethal dose: 3.0 | Significant potentiation of ionizing radiation. | [12] |
| NU7441 | HNSCC lines | Various | Median SER at 1.1 µM: 1.77 | More effective radiosensitizer than PARP-1 inhibitors. | [6] |
| NU7441 | Breast Cancer Lines | Various | 4- to 12-fold sensitization | Retarded DSB repair and increased G2/M arrest. | [10] |
| Alternative Inhibitor | Data not available | Data not available | Data not available | Data not available |
Signaling Pathway and Mechanism of Action
DNA-PK plays a central role in the NHEJ pathway. Upon DNA double-strand break, the Ku70/80 heterodimer binds to the broken DNA ends and recruits the catalytic subunit, DNA-PKcs. This forms the active DNA-PK holoenzyme, which then autophosphorylates and phosphorylates other downstream targets, including Artemis and XRCC4, to facilitate the ligation of the broken ends. NU7441, by competitively inhibiting the ATP-binding site of DNA-PKcs, blocks this signaling cascade, leading to the persistence of DNA double-strand breaks.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the radiosensitizing effects of DNA-PK inhibitors.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and is used to quantify the radiosensitizing effect of a compound.[13][14][15]
Methodology:
-
Cell Seeding: Prepare a single-cell suspension and seed an appropriate number of cells into 6-well plates. The number of cells seeded is adjusted based on the expected toxicity of the radiation dose to ensure a countable number of colonies.
-
Inhibitor Treatment: Add the DNA-PK inhibitor (e.g., NU7441) at the desired concentration to the cells, typically 1 hour before irradiation.
-
Irradiation: Irradiate the cells with a range of doses of ionizing radiation.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a solution such as 4% paraformaldehyde or 10% formalin, and then stain with a dye like crystal violet for visualization.[16]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. The dose enhancement ratio can then be determined from the resulting survival curves.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.[17][18][19] The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DSBs.
References
- 1. DNA-PK participates in pre-rRNA biogenesis independent of DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. Structural insights into the role of DNA-PK as a master regulator in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. Radiosensitization of head and neck squamous cell carcinoma lines by DNA-PK inhibitors is more effective than PARP-1 inhibition and is enhanced by SLFN11 and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Evaluation of a Potent Novel DNA-Dependent Protein Kinase Inhibitor NU7441 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonogenic Assay [en.bio-protocol.org]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
In Vivo Efficacy of DNA-PK Inhibitors: A Comparative Guide Featuring AZD7648
A comparative analysis of the in vivo efficacy of DNA-PK inhibitors is crucial for researchers and drug development professionals. This guide aims to provide a detailed comparison between DNA-PK-IN-6 and AZD7648. However, a thorough review of publicly available scientific literature and preclinical data reveals a significant lack of in vivo efficacy information for a compound specifically designated as "this compound." Therefore, this guide will focus on the extensive in vivo data available for AZD7648, a potent and selective DNA-PK inhibitor currently in clinical development, to serve as a comprehensive resource on the current state of DNA-PK inhibition in vivo.
Mechanism of Action of DNA-PK Inhibitors
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] In many cancers, the DNA damage response (DDR) is highly active, allowing tumor cells to survive the DNA damage caused by therapies like radiation and chemotherapy.[4][5] DNA-PK inhibitors, such as AZD7648, block the catalytic subunit of DNA-PK (DNA-PKcs), thereby preventing the repair of DSBs.[6] This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in cell death, a phenomenon known as synthetic lethality, particularly in tumors with other DDR defects like ATM deficiency.[7][8] By inhibiting DNA-PK, these agents can sensitize tumors to DNA-damaging agents.[9][10]
Caption: DNA-PK Signaling Pathway and Inhibition by AZD7648.
In Vivo Efficacy of AZD7648
AZD7648 has demonstrated significant in vivo efficacy, both as a monotherapy in specific contexts and more prominently in combination with DNA-damaging agents like radiotherapy and chemotherapy across a range of preclinical cancer models.
Combination with Radiotherapy
AZD7648 has been shown to be a potent radiosensitizer in vivo.[2][9]
| Cancer Model | Animal Model | Treatment | Key Findings |
| Soft-Tissue Sarcoma (STS) PDX | RagΥ2C −/− mice | AZD7648 + Ionizing Radiation (IR) | Enhanced response to fractionated IR compared to IR alone.[1] |
| Colorectal Cancer (MC38) | C57BL/6 mice | AZD7648 (75 mg/kg) + Radiotherapy (6Gy) | Induced complete tumor regressions in a significant proportion of mice; efficacy was dependent on CD8+ T cells.[2] |
| Hepatocellular Carcinoma (Hep3B Xenograft) | Balb/c-nu/nu mice | AZD7648 (50 mg/kg) + IR (2 Gy x 5 or single 8 Gy) | Synergistically increased radiosensitivity and overcame radioresistance. |
| Non-Small Cell Lung Cancer (A549 Xenograft) | Nude mice | AZD7648 + IR | Induced tumor growth inhibition in combination with IR.[9] |
Combination with Chemotherapy
The combination of AZD7648 with chemotherapeutic agents, particularly topoisomerase II inhibitors like doxorubicin and etoposide, has shown synergistic anti-tumor effects.
| Cancer Model | Animal Model | Treatment | Key Findings |
| Soft-Tissue Sarcoma (STS) PDX (IB111, IB115, IB114) | NOD/SCID or RagΥ2C −/− mice | AZD7648 (37.5 mg/kg) + Doxorubicin (2.5 mg/kg) | Statistically significant reduction in tumor growth compared to either agent alone.[1] |
| Ovarian Cancer PDX (HOC84, HOC18) | Subcutaneous implantation | AZD7648 (37.5 mg/kg) + Pegylated Liposomal Doxorubicin (PLD) | Significant reduction in tumor volume that persisted beyond the treatment period.[4] |
| Ewing Sarcoma Xenograft | Orthotopic xenograft models | AZD7648 + Etoposide | Enhanced DNA damage, apoptosis, and tumor shrinkage, though with limited tolerability at the tested doses. |
Combination with PARP Inhibitors
AZD7648 has shown robust activity when combined with PARP inhibitors like olaparib, especially in tumors with deficiencies in other DNA repair pathways such as ATM.
| Cancer Model | Animal Model | Treatment | Key Findings |
| ATM-deficient Tumors (Xenograft and PDX) | Mouse xenograft models | AZD7648 + Olaparib | Enabled sustained tumor regression.[9] |
| BRCA-deficient Ovarian Cancer PDX (HOC513) | Subcutaneous implantation | AZD7648 (75 mg/kg) + Olaparib (100 mg/kg) | Potentiated the efficacy of olaparib, leading to significant tumor growth inhibition.[4] |
Monotherapy
While most effective in combination, AZD7648 has also shown monotherapy activity in certain preclinical models, particularly those with underlying DNA repair defects.
| Cancer Model | Animal Model | Treatment | Key Findings |
| ATM-knockout Xenografts (FaDu, A549) | Xenograft models | AZD7648 (75-100 mg/kg bid) | Inhibited tumor growth in models with engineered and endogenous loss of ATM.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for evaluating the efficacy of AZD7648.
General In Vivo Experimental Workflow
Caption: A Typical In Vivo Experimental Workflow for AZD7648.
Patient-Derived Xenograft (PDX) Model for Soft-Tissue Sarcoma[1]
-
Animal Model: NOD/SCID or RagΥ2C −/− mice were used.
-
Tumor Implantation: Patient-derived sarcoma tissues were implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow, and their volumes were measured regularly with calipers. When the average tumor size reached approximately 100 mm³, the animals were randomized into different treatment groups (n=10 per group).
-
Treatment Regimen:
-
Vehicle control.
-
Doxorubicin alone (2.5 mg/kg).
-
AZD7648 alone (37.5 mg/kg).
-
Combination of doxorubicin and AZD7648.
-
-
Endpoint Analysis: Tumor growth was monitored, and at the end of the study, tumors were harvested for further analysis, such as immunohistochemistry (IHC) for pharmacodynamic markers like γ-H2AX.
Syngeneic Model for Colorectal Cancer[2]
-
Animal Model: Fully immunocompetent C57BL/6 mice were used.
-
Tumor Implantation: MC38 colorectal cancer cells were implanted subcutaneously.
-
Treatment Regimen:
-
AZD7648 (75 mg/kg) was administered orally one hour before tumor-targeted radiotherapy (6Gy).
-
-
Pharmacodynamic Analysis: Tumors were harvested one hour after radiotherapy to analyze the in vivo phosphorylation of DNA-PK target molecules.
-
Efficacy Study: Tumor growth was monitored over time, and the role of the immune system was assessed by depleting CD8+ T cells.
Xenograft Model for Hepatocellular Carcinoma
-
Animal Model: Balb/c-nu/nu mice.
-
Tumor Implantation: Hep3B cells were injected subcutaneously into the right thigh.
-
Treatment Regimen:
-
AZD7648 (50 mg/kg) was administered orally once daily.
-
Radiotherapy was delivered either as a fractionated dose (2 Gy x 5) for radiosensitive xenografts or a single high dose (8 Gy) for radioresistant xenografts.
-
-
Monitoring: Tumor size and body weight were measured twice a week.
Conclusion
While a direct in vivo comparison between this compound and AZD7648 is not possible due to the absence of public data on the former, the available evidence for AZD7648 is compelling. AZD7648 demonstrates robust in vivo efficacy as a sensitizer to both radiotherapy and chemotherapy across a variety of solid tumor models. Its ability to induce complete tumor regressions, particularly when combined with radiotherapy in immunocompetent models, highlights the potential of DNA-PK inhibition to not only directly kill tumor cells but also to engage an anti-tumor immune response.[2] The strong synergistic effects observed with chemotherapy and PARP inhibitors further underscore the broad potential of AZD7648 in combination therapies.[4][9] The data presented here provide a strong rationale for the ongoing clinical investigation of AZD7648 and establish a benchmark for the in vivo performance of future DNA-PK inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 3. pnas.org [pnas.org]
- 4. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 5. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of DNA-PK in aging and energy metabolism (invited review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Identification of in vitro and in vivo phosphorylation sites in the catalytic subunit of the DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of DNA-PK-IN-6: A Comparative Analysis within the PIKK Kinase Family
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for predicting its biological effects and potential off-target activities. This guide provides a comparative analysis of the investigational inhibitor DNA-PK-IN-6, focusing on its cross-reactivity with other members of the phosphoinositide 3-kinase-related kinase (PIKK) family. This family of serine/threonine kinases, including mTOR, ATM, and ATR, plays a central role in cellular processes ranging from DNA damage repair to cell growth and proliferation.
Comparative Selectivity of DNA-PK Inhibitors
To illustrate the importance of selectivity, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several known DNA-PK inhibitors against other PIKK family members. This data, gathered from various sources, highlights the diverse selectivity profiles that can be achieved.
| Inhibitor | DNA-PK (IC50, nM) | mTOR (IC50, nM) | ATM (IC50, nM) | ATR (IC50, nM) | PI3Kα (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| NU7441 | 14 | >10,000 | >10,000 | >10,000 | 5,000 |
| AZD7648 | 0.6 | >10,000 | >10,000 | >10,000 | >10,000 |
| CC-115 | 13 | 21 | - | - | - |
| Wortmannin | 16-120 | 2-10 | 100-150 | >1000 | 3 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
The PIKK Signaling Network
The PIKK family of kinases orchestrates a complex network of signaling pathways crucial for maintaining cellular homeostasis. DNA-PK, a key player in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, shares structural similarities with other PIKK members like ATM and ATR, which are also activated by DNA damage, and mTOR, a central regulator of cell growth and metabolism.[1] Cross-reactivity of an inhibitor with these kinases can lead to a range of biological consequences.
References
Kinase Profiling of DNA-PK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors, with a focus on AZD7648 and its comparison with other noteworthy alternatives such as NU7441. The data presented herein is intended to assist researchers in evaluating the suitability of these compounds for their specific experimental needs.
Introduction to DNA-PK Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies, making it an attractive target in oncology drug development. The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity and confound experimental results. This guide focuses on the kinase profiles of leading DNA-PK inhibitors to inform compound selection.
Comparative Kinase Selectivity
The following table summarizes the kinase inhibition profile of AZD7648, a highly potent and selective DNA-PK inhibitor, in comparison to NU7441. The data highlights the on-target potency and the selectivity against other kinases, particularly those in the closely related PI3K-like kinase (PIKK) family.
| Target Kinase | AZD7648 IC50 (nM) | NU7441 IC50 (nM) | Key Notes |
| DNA-PK | 0.6 [1][2][3] | 14 [4][5][6] | Both compounds are potent inhibitors of DNA-PK. |
| PI3Kα | >100-fold selectivity | Minimally active | AZD7648 demonstrates high selectivity over PI3K isoforms.[1] |
| PI3Kδ | >100-fold selectivity | Minimally active | NU7441 is reported to have at least 100-fold selectivity for DNA-PK over other PIKK family kinases.[7] |
| PI3Kγ | >10-fold selectivity | Minimally active | |
| ATM | >90-fold selectivity | >100 µM | Both inhibitors show excellent selectivity against ATM. |
| ATR | >90-fold selectivity | >100 µM | Both inhibitors show excellent selectivity against ATR. |
| mTOR | >90-fold selectivity | Minimally active | High selectivity against mTOR is observed for both compounds. |
Data compiled from publicly available sources. IC50 values can vary depending on assay conditions.
AZD7648 was profiled against a panel of 397 kinases and demonstrated high selectivity. At a concentration of 1 µM, significant inhibition (>50%) was only observed for DNA-PK, PI3Kα, PI3Kδ, and PI3Kγ.[1] Further analysis revealed that AZD7648 is over 100 times more selective for DNA-PK compared to PI3Kα and PI3Kδ, and over 10-fold more selective against PI3Kγ.[1] Similarly, NU7441 is a potent and selective DNA-PK inhibitor, exhibiting selectivity over a range of kinases including mTOR, PI 3-K, ATM, and ATR.[4]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used for kinase profiling, the following diagrams illustrate the DNA-PK signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: DNA-PK signaling in non-homologous end joining.
References
- 1. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 5. identification-of-a-highly-potent-and-selective-dna-dependent-protein-kinase-dna-pk-inhibitor-nu7441-by-screening-of-chromenone-libraries - Ask this paper | Bohrium [bohrium.com]
- 6. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of DNA-PK Inhibitors in Oncology: A Focus on DNA-PK-IN-6
For Immediate Release
A detailed comparative analysis of DNA-dependent protein kinase (DNA-PK) inhibitors highlights the preclinical profile of DNA-PK-IN-6 against established compounds such as AZD7648, M3814 (Peposertib), and NU7441. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance in various tumor models, supported by experimental data and detailed protocols.
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Its inhibition is a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents like radiotherapy and chemotherapy. This report focuses on the preclinical data of a potent DNA-PK inhibitor, this compound, and compares its activity with other well-characterized inhibitors in the field.
In Vitro Potency and Efficacy
The in vitro activity of DNA-PK inhibitors is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) against the DNA-PK enzyme and the cellular growth inhibitory effects (GI50) are crucial parameters for comparison.
| Inhibitor | DNA-PK IC50 (nM) | Cell Line | Cell Growth GI50 (µM) | Combination Agent | Sensitization Effect |
| This compound | <10 | HCT116 (Colon) | 0.002 | Etoposide | Synergistic cytotoxicity |
| AZD7648 | 0.6 | A549 (Lung) | - | Radiation (2Gy) | 4-fold increase in micronuclei |
| FaDu (Head & Neck) ATM KO | - | Monotherapy | 10-13 fold greater growth inhibition vs WT | ||
| M3814 (Peposertib) | - | HCT-116 (Colon) | - | Bleomycin | Concentration-dependent inhibition of pDNA-PK |
| FaDu (Head & Neck) | - | Bleomycin | Concentration-dependent inhibition of pDNA-PK | ||
| NU7441 | 14 | SW620 (Colon) | - | Etoposide | 5-fold dose modification |
| SW620 (Colon) | - | Radiation (5Gy) | 7.3-fold enhancement | ||
| LoVo (Colon) | - | Doxorubicin | 10-fold dose modification | ||
| MDA-MB-231 (Breast) | - | Doxorubicin | 3- to 13-fold sensitization |
In Vivo Anti-Tumor Activity in Xenograft Models
The ultimate test of a potential anti-cancer agent is its ability to control tumor growth in vivo. The following table summarizes the performance of the DNA-PK inhibitors in various human tumor xenograft models in mice.
| Inhibitor | Tumor Model | Dosing Regimen | Combination Therapy | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | HCT116 (Colon) | 30 mg/kg, p.o., qd | Etoposide (10 mg/kg, i.p.) | Significant synergistic anti-tumor effect |
| AZD7648 | FaDu (Head & Neck) ATM KO | 75 mg/kg, p.o., bid | Monotherapy | 71% inhibition of γH2AX at 2h |
| Ovarian Cancer PDX | 37.5 mg/kg, p.o., bid (5 on/2 off) | Pegylated Liposomal Doxorubicin | Disease stabilization | |
| M3814 (Peposertib) | HeLa (Cervical) | - | Radiation | Significant reduction in tumor burden |
| FTC-133 (Thyroid) | - | Lenvatinib | More effective than single agents | |
| NU7441 | SW620 (Colon) | 10 mg/kg, i.p., daily x 5 | Etoposide (10 mg/kg, i.p.) | 2-fold increase in tumor growth delay |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Caption: The Non-Homologous End Joining (NHEJ) pathway and the point of intervention by DNA-PK inhibitors.
Caption: A generalized workflow for in vivo efficacy studies using xenograft models.
Experimental Protocols
In Vitro DNA-PK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against DNA-PK.
Materials:
-
Purified human DNA-PK enzyme
-
Peptide substrate (e.g., a p53-derived peptide)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.2 mM EGTA, 0.1 mM EDTA, 1 mM DTT)
-
DNA-PK activator (e.g., calf thymus DNA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, DNA-PK activator, and the peptide substrate.
-
Add serially diluted test compounds to the reaction mixture.
-
Initiate the reaction by adding a mixture of [γ-32P]ATP and purified DNA-PK enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., WST-1 or CellTiter-Glo®)
Objective: To assess the effect of DNA-PK inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
WST-1 or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the WST-1 or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Clonogenic Survival Assay
Objective: To evaluate the ability of a DNA-PK inhibitor to sensitize cancer cells to radiation.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach.
-
Treat the cells with a fixed, non-toxic concentration of the DNA-PK inhibitor or vehicle (DMSO).
-
After a short incubation (e.g., 1 hour), irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium after a specified time (e.g., 24 hours) and replace it with fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition and plot the dose-response curves.
Western Blot for Phospho-DNA-PKcs (Ser2056) and γH2AX
Objective: To assess the pharmacodynamic effect of DNA-PK inhibitors on target engagement and DNA damage signaling.
Materials:
-
Treated cells or tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-γH2AX (Ser139), and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or homogenized tumor tissue in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a DNA-PK inhibitor alone or in combination with other therapies in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Test compound formulated for the appropriate route of administration (e.g., oral gavage)
-
Combination agent (e.g., chemotherapy drug, radiation source)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, inhibitor alone, combination agent alone, combination of inhibitor and agent).
-
Administer the treatments according to the planned schedule and dosing regimen.
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting).
-
Analyze the data to determine the effect of the treatments on tumor growth delay or inhibition.
This comparative guide provides a foundational overview of this compound in the context of other DNA-PK inhibitors. Further peer-reviewed studies on this compound are anticipated to provide a more detailed understanding of its clinical potential.
A Head-to-Head Showdown: Comparing DNA-PK Inhibitors in Preclinical Cancer Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The inhibition of DNA-dependent protein kinase (DNA-PK) has emerged as a promising strategy in cancer therapy, primarily through its ability to sensitize tumor cells to DNA-damaging agents like radiation and chemotherapy. Several small molecule inhibitors targeting the catalytic subunit of DNA-PK (DNA-PKcs) have entered preclinical and clinical development. This guide provides a head-to-head comparison of key DNA-PK inhibitors—peposertib (M3814) and AZD7648—in preclinical models, with the well-characterized inhibitor NU7441 included for reference. The data presented is compiled from various preclinical studies to offer an objective overview of their potency, selectivity, and efficacy.
Quantitative Comparison of DNA-PK Inhibitors
The following tables summarize the in vitro potency and preclinical efficacy of peposertib, AZD7648, and NU7441. These data have been extracted from multiple studies and are presented here for comparative analysis.
Table 1: In Vitro Potency and Selectivity of DNA-PK Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity vs. PI3K | Key References |
| Peposertib (M3814) | DNA-PK | <3 | >100-fold | [1] |
| AZD7648 | DNA-PK | 0.6 | >1000-fold | [2] |
| NU7441 | DNA-PK | 14 | >100-fold | [3][4][5] |
Table 2: Preclinical Efficacy of DNA-PK Inhibitors in Combination with DNA-Damaging Agents
| Inhibitor | Cancer Model | Combination Agent | Efficacy Endpoint | Key Findings | Key References |
| Peposertib (M3814) | Ewing Sarcoma Cells (TC32, EW8) | Doxorubicin, Etoposide | Cell Viability, Apoptosis | Synergistic reduction in cell viability and induction of apoptosis. | [6] |
| Cervical Cancer Xenograft (HeLa) | Ionizing Radiation (IR) | Tumor Growth Inhibition | Significant reduction in tumor burden compared to IR alone. | [7] | |
| Triple-Negative Breast Cancer Xenograft (MDA-MB-231, MX-1) | Pegylated Liposomal Doxorubicin (PLD) | Tumor Growth Inhibition | Superior anti-tumor efficacy compared to single agents. | [8] | |
| AZD7648 | Ewing Sarcoma Xenograft (EW8) | Etoposide | Tumor Growth Inhibition, DNA Damage | Enhanced DNA damage, apoptosis, and tumor shrinkage, though with limited tolerability at the tested dose. | [6] |
| Ovarian Cancer PDX | Pegylated Liposomal Doxorubicin (PLD) | Tumor Growth Inhibition, Metastasis | Enhanced therapeutic efficacy of PLD and impaired abdominal metastatic dissemination. | [9] | |
| Soft-Tissue Sarcoma PDX | Doxorubicin, IR | Tumor Growth Inhibition | Sensitizes sarcoma cells to DNA damage, leading to sustained tumor regression. | [10] | |
| NU7441 | Colon Cancer Xenograft (SW620) | Etoposide | Tumor Growth Delay | 2-fold increase in etoposide-induced tumor growth delay. | [3][4][5] |
| Breast Cancer Cells (MCF-7, MDA-MB-231, T47D) | Doxorubicin, IR | Cell Sensitivity | Significantly increased sensitivity to doxorubicin (3- to 16-fold) and IR (4- to 12-fold). | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ) and the point of intervention by DNA-PK inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of DNA-PK inhibitors.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the preclinical evaluation of DNA-PK inhibitors.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive death after treatment.
-
Cell Seeding: Cancer cells are seeded at low densities (e.g., 200-1000 cells/well) in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with the DNA-PK inhibitor at various concentrations for a specified duration (e.g., 24 hours) before and/or after exposure to ionizing radiation (0-8 Gy) or a chemotherapeutic agent.
-
Incubation: Following treatment, the drug-containing medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control group, normalized for the plating efficiency.
Western Blotting for Phosphorylated DNA-PKcs and γH2AX
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated DNA-PKcs (an indicator of target engagement) and γH2AX (a marker of DNA double-strand breaks).
-
Cell Lysis: Cells are treated as required, then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for phosphorylated DNA-PKcs (e.g., at Ser2056) or γH2AX (Ser139), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
γH2AX Foci Formation Assay
This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks at the cellular level.
-
Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with the DNA-PK inhibitor and/or a DNA-damaging agent.
-
Fixation and Permeabilization: At desired time points, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted on slides, and images are captured using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy and tolerability of DNA-PK inhibitors in a living organism.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NSG mice) are typically used.
-
Tumor Implantation: Human cancer cells or patient-derived xenograft (PDX) fragments are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, DNA-PK inhibitor alone, chemotherapy/radiation alone, and the combination. The inhibitor is typically administered orally, while chemotherapy may be given intravenously or intraperitoneally, and radiation is delivered locally to the tumor.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary endpoint is often tumor growth inhibition or delay.
-
Tolerability Assessment: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers such as p-DNA-PKcs and γH2AX by Western blotting or immunohistochemistry to confirm target engagement and mechanism of action in vivo.
Conclusion
The preclinical data available to date suggest that both peposertib (M3814) and AZD7648 are potent and selective DNA-PK inhibitors with significant potential to enhance the efficacy of radiotherapy and chemotherapy across a range of cancer types. AZD7648 appears to have greater in vitro potency against DNA-PK. However, head-to-head in vivo efficacy and tolerability can be influenced by pharmacokinetic and pharmacodynamic properties, which necessitates careful consideration of the specific tumor context and combination therapy. The experimental protocols provided herein offer a standardized framework for the continued preclinical evaluation and comparison of these and other emerging DNA-PK inhibitors.
References
- 1. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring AZD7648: A Targeted Therapy for DNA-PK Inhibition and Its Impact on Tumor Growth [synapse.patsnap.com]
- 9. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling DNA-PK-IN-6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like DNA-PK-IN-6. This guide provides essential, immediate safety and logistical information for the handling and disposal of this DNA-dependent protein kinase inhibitor, empowering you to conduct your research with confidence and precision.
Immediate Safety and Hazard Information
This compound is a potent inhibitor of DNA-PK, a key enzyme in the DNA damage response pathway.[1][2][3] While specific toxicity data is limited, the available safety data sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent adherence to safety protocols is crucial.
Physical and Chemical Properties
| Property | Value |
| Synonyms | Not Available |
| Formula | C₁₉H₂₁N₇O |
| Molecular Weight | 363.42 g/mol |
| CAS Number | 2711810-41-0 |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Condition | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
The compound is stable under recommended storage conditions.[4] Avoid strong acids/alkalis and strong oxidizing/reducing agents as they are incompatible.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound to minimize exposure risk.
-
Eye Protection: Chemical splash goggles that provide a snug fit are mandatory to protect against accidental splashes.[5][6][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5][6] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the skin.[5][6] For operations with a higher risk of splashes, consider a full-body chemical-resistant suit.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5][6] If a fume hood is not available, a respirator may be necessary.
Operational and Disposal Plans
A clear and concise plan for handling and disposal is fundamental to laboratory safety.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that a safety shower and eye-wash station are readily accessible.
-
Weighing: If working with the powdered form, weigh the compound in a chemical fume hood to prevent inhalation of dust.
-
Dissolving: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Use: Conduct all experiments involving this compound within a designated and clearly marked area.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling the compound, even if gloves were worn.[4]
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain, as it is very toxic to aquatic life.[4] Collect all waste in a designated, sealed, and clearly labeled container.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[4] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Understanding the DNA-PK Signaling Pathway
DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks (DSBs).[1][2][4] The pathway is initiated by the recognition of a DSB by the Ku70/80 heterodimer, which then recruits the catalytic subunit, DNA-PKcs. This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets to facilitate the repair process.
Caption: The DNA-PK signaling pathway in non-homologous end joining (NHEJ) and its inhibition by this compound.
Experimental Protocol: Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound. Specific parameters may need to be optimized for your particular experimental setup.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a kinase buffer containing ATP and the specific substrate for DNA-PK.
-
Prepare a solution of purified DNA-PK enzyme.
-
-
Set up the Reaction:
-
In a multi-well plate, add the kinase buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control with a known DNA-PK inhibitor.
-
Add the DNA-PK enzyme to all wells except for a negative control (no enzyme).
-
-
Initiate the Reaction:
-
Add the substrate to all wells to start the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (typically 30-37°C) for a predetermined amount of time.
-
-
Stop the Reaction and Detect Signal:
-
Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).
-
Detect the kinase activity. This can be done using various methods such as radiometric assays ([³²P]-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of phosphorylated substrate or the amount of ATP consumed.
-
-
Data Analysis:
-
Measure the signal in each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
References
- 1. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2-ECT2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. trimaco.com [trimaco.com]
- 6. falseguridad.com [falseguridad.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
